molecular formula C7H9ClN2 B1421452 2-chloro-N-ethylpyridin-4-amine CAS No. 931419-00-0

2-chloro-N-ethylpyridin-4-amine

Cat. No.: B1421452
CAS No.: 931419-00-0
M. Wt: 156.61 g/mol
InChI Key: PBKJUFLUKBLLGH-UHFFFAOYSA-N
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Description

2-chloro-N-ethylpyridin-4-amine is a useful research compound. Its molecular formula is C7H9ClN2 and its molecular weight is 156.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-ethylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-2-9-6-3-4-10-7(8)5-6/h3-5H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKJUFLUKBLLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 2-chloro-N-ethylpyridin-4-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Niche Pyridine Derivative

In the vast landscape of medicinal chemistry, the pyridine scaffold stands as a "privileged structure," a core component in a multitude of FDA-approved drugs and biologically active molecules.[1] Its unique electronic properties and capacity for diverse chemical modifications make it a cornerstone in the design of novel therapeutics.[1] Within this important class of compounds, 2-chloro-N-ethylpyridin-4-amine, identified by its CAS number 931419-00-0 , represents a specific yet under-explored derivative with significant potential.[2] This in-depth technical guide aims to provide a comprehensive overview of this molecule, from its fundamental properties and logical synthesis to its potential applications in drug discovery, by drawing upon established knowledge of the parent 4-amino-2-chloropyridine scaffold.

The strategic placement of a chlorine atom at the 2-position and an N-ethylamino group at the 4-position of the pyridine ring creates a molecule with a unique combination of reactivity and structural features. This guide will delve into the causality behind the synthetic strategies for this compound, its physicochemical characteristics, and the rationale for its potential as a valuable intermediate in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource/Method
CAS Number 931419-00-0[2]
Molecular Formula C₇H₉ClN₂[2][3]
Molecular Weight 156.62 g/mol [2]
Monoisotopic Mass 156.04543 Da[3]
Appearance Solid (predicted)Inferred from similar compounds
Purity >95% (commercially available)[2]
SMILES CCNC1=CC(=NC=C1)Cl[3]
InChI InChI=1S/C7H9ClN2/c1-2-9-6-3-4-10-7(8)5-6/h3-5H,2H2,1H3,(H,9,10)[3]
XlogP (predicted) 2.2[3]

The Strategic Importance of the 4-Amino-2-chloropyridine Scaffold

The core of this compound is the 4-amino-2-chloropyridine moiety. This scaffold is a crucial intermediate in the synthesis of a range of biologically active molecules, from pharmaceuticals to agrochemicals.[4][5] Its utility stems from the presence of multiple reactive sites that allow for selective functionalization. The amino group can be readily alkylated, acylated, or used in coupling reactions, while the chlorine atom is susceptible to nucleophilic substitution, providing a handle for introducing further complexity.

Notably, 4-amino-2-chloropyridine is a key building block for certain plant growth regulators, such as Forchlorfenuron (CPPU), which is a phenylurea derivative.[5] This highlights the biological relevance of this scaffold and suggests that N-alkylated derivatives like this compound could exhibit interesting biological activities of their own.

Synthesis of this compound: A Proposed Pathway

While specific, detailed protocols for the synthesis of this compound are not extensively documented in peer-reviewed literature, a logical and efficient synthetic route can be designed based on well-established transformations of pyridine derivatives. The proposed synthesis is a two-stage process, beginning with the synthesis of the key intermediate, 4-amino-2-chloropyridine, followed by the selective N-ethylation of the 4-amino group.

Stage 1: Synthesis of 4-Amino-2-chloropyridine

The most common and industrially scalable method for the synthesis of 4-amino-2-chloropyridine starts from 2-chloropyridine.[4][5] This method involves a three-step process: N-oxidation, nitration, and subsequent reduction of the nitro group.

Experimental Protocol:

  • N-Oxidation of 2-Chloropyridine:

    • In a suitable reaction vessel, dissolve 2-chloropyridine in an acetic acid medium.

    • While stirring, heat the solution to approximately 50°C.

    • Slowly add 30% hydrogen peroxide to the reaction mixture. The N-oxidation activates the pyridine ring, particularly at the 4-position, for subsequent electrophilic substitution.[4][5]

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture and neutralize it to precipitate the 2-chloropyridine-N-oxide. Filter and dry the product.

  • Nitration of 2-Chloropyridine-N-oxide:

    • In a flask equipped with a dropping funnel and a thermometer, cool a mixture of concentrated sulfuric acid.

    • Slowly add the 2-chloropyridine-N-oxide to the cooled acid.

    • Add a nitrating agent, such as concentrated nitric acid, dropwise while maintaining a low temperature. The N-oxide group directs the nitration to the 4-position.[6]

    • After the addition is complete, allow the reaction to proceed until TLC analysis indicates the formation of 2-chloro-4-nitropyridine-N-oxide is complete.[6]

    • Carefully pour the reaction mixture over ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.[6] Filter and dry the 2-chloro-4-nitropyridine-N-oxide.

  • Reduction of 2-Chloro-4-nitropyridine-N-oxide:

    • Suspend the 2-chloro-4-nitropyridine-N-oxide in a solvent such as glacial acetic acid.[6]

    • Add a reducing agent, such as iron powder, in portions.[6]

    • Heat the mixture to reflux and monitor the reaction by TLC.[6]

    • Once the reaction is complete, cool the mixture, filter to remove the iron salts, and neutralize the filtrate to precipitate the 4-amino-2-chloropyridine.

    • The crude product can be purified by recrystallization.

Stage 2: N-Ethylation of 4-Amino-2-chloropyridine

The final step is the selective ethylation of the 4-amino group. This can be achieved through reductive amination or direct alkylation.

Experimental Protocol (Reductive Amination):

  • Imine Formation:

    • Dissolve 4-amino-2-chloropyridine in a suitable solvent (e.g., methanol).

    • Add acetaldehyde and a catalytic amount of acid.

    • Stir the reaction mixture at room temperature to form the corresponding imine.

  • Reduction:

    • Add a selective reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the reaction mixture.[7] This will reduce the imine to the secondary amine, yielding this compound.[7]

    • Monitor the reaction by TLC.

    • Once complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography.

The following diagram illustrates the proposed synthetic workflow:

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 4-Amino-2-chloropyridine cluster_stage2 Stage 2: N-Ethylation A 2-Chloropyridine B N-Oxidation (H₂O₂, Acetic Acid) A->B C 2-Chloropyridine-N-oxide B->C D Nitration (HNO₃, H₂SO₄) C->D E 2-Chloro-4-nitropyridine-N-oxide D->E F Reduction (Fe, Acetic Acid) E->F G 4-Amino-2-chloropyridine F->G H 4-Amino-2-chloropyridine I Reductive Amination (Acetaldehyde, NaBH₄) H->I J This compound I->J

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Drug Discovery and Development

While direct biological activity data for this compound is scarce in the public domain, its structural features suggest several potential applications in drug discovery. The 4-amino-2-chloropyridine scaffold is a known pharmacophore, and the addition of the N-ethyl group can modulate properties such as lipophilicity, metabolic stability, and target binding.

Potential Therapeutic Areas:

  • Oncology: Substituted pyridines are prevalent in kinase inhibitors used in cancer therapy. The this compound scaffold could be elaborated to target specific kinases involved in cell signaling pathways.

  • Neuroscience: The pyridine ring is a common feature in drugs targeting the central nervous system. Derivatives of 4-aminopyridine have been investigated for their potential in treating neurological disorders.

  • Infectious Diseases: The pyridine nucleus is found in various antimicrobial and antiviral agents. The unique substitution pattern of this compound could be exploited to develop new anti-infective compounds.

The following diagram illustrates a hypothetical signaling pathway where a kinase inhibitor derived from this scaffold could act:

Signaling_Pathway cluster_cell Cell Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Proliferation Cell Proliferation Transcription_Factor->Proliferation Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->Kinase_B Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion and Future Directions

This compound is a pyridine derivative with a confirmed chemical identity but limited published research. However, based on the well-established chemistry and biological importance of its core scaffold, 4-amino-2-chloropyridine, it is evident that this compound holds significant potential as a building block in medicinal chemistry and drug discovery. The proposed synthetic route provides a practical approach for its preparation, enabling further investigation into its biological properties. Future research should focus on the synthesis and screening of libraries based on this scaffold to uncover novel therapeutic agents for a range of diseases. The combination of the reactive chlorine atom and the modifiable N-ethylamino group makes this compound a versatile platform for the generation of molecular diversity.

References

  • FAQ. (2019, December 9). What are the Applications and Synthesis Methods of 4-Amino-2-Chloropyridine?
  • Dissertation. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.
  • Google Patents. (2011). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • Thoreauchem. This compound-931419-00-0. Retrieved from [Link]

  • Google Patents. (2015). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
  • Springer Nature. (2025, August 9).
  • MDPI. (2022, September 19). Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin. Retrieved from [Link]

  • PubChemLite. This compound (C7H9ClN2). Retrieved from [Link]

  • ResearchGate. (PDF) 2-Chloropyrimidin-4-amine. Retrieved from [Link]

  • PMC. (2022, October 19). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Retrieved from [Link]

  • MDPI. (2022). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. Retrieved from [Link]

  • PMC. 2-Chloropyrimidin-4-amine. Retrieved from [Link]

  • Google Patents. US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives.
  • Chemsrc. (2-CHLORO-PYRIDIN-4-YL)-DIMETHYL-AMINE | CAS#:59047-70-0. Retrieved from [Link]

Sources

"2-chloro-N-ethylpyridin-4-amine" molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Scaffold Analysis & Synthetic Methodology

Executive Summary

The molecule 2-chloro-N-ethylpyridin-4-amine (CAS: 931419-00-0) represents a "privileged scaffold" in medicinal chemistry. It serves as a critical bifunctional intermediate, primarily utilized in the development of kinase inhibitors (e.g., VEGFR, EGFR targets) and GPCR modulators. Its utility stems from its orthogonal reactivity: the C4-amino group acts as a hydrogen bond donor/acceptor for the ATP-binding pocket of kinases, while the C2-chlorine atom provides an electrophilic handle for late-stage diversification via palladium-catalyzed cross-coupling.

This guide provides a comprehensive analysis of its physicochemical properties, regioselective synthesis, and downstream applications in drug discovery.

Structural Analysis & Physicochemical Profile

The molecule consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 4-position with an ethylamino group. The electronic interplay between the electron-withdrawing chlorine (


) and the electron-donating amine (

) defines its reactivity.
Key Molecular Descriptors
PropertyValue / DescriptionSignificance in Drug Design
IUPAC Name This compoundUnambiguous identification
CAS Number 931419-00-0Registry tracking
Molecular Formula

MW: 156.61 g/mol (Fragment-like)
LogP (Calc) ~1.8 – 2.1Optimal lipophilicity for membrane permeability
pKa (Pyridine N) ~4.5 – 5.0Reduced basicity due to C2-Cl inductive effect
H-Bond Donors 1 (NH)Critical for hinge-binding in kinases
H-Bond Acceptors 2 (Pyridine N, Amine N)Receptor interaction points
Electronic Environment

The C2-chlorine atom exerts a strong inductive withdrawing effect, deactivating the ring electron density but simultaneously activating the C4 position toward nucleophilic attack during synthesis. The C4-ethylamino group introduces a mesomeric donation (


), which partially counteracts the deactivation, making the C2-Cl bond susceptible to oxidative addition by Palladium(0) species in cross-coupling reactions.

Synthetic Routes & Process Optimization

The primary challenge in synthesizing this compound is regioselectivity . The starting material, 2,4-dichloropyridine, has two electrophilic sites.

The Regioselectivity Paradox

In nucleophilic aromatic substitution (


), the C4 position of 2,4-dichloropyridine is significantly more reactive than the C2 position.
  • Mechanism: Attack at C4 forms a Meisenheimer intermediate where the negative charge is delocalized onto the pyridine nitrogen (para-like resonance). This is energetically more stable than the intermediate formed by attack at C2 (ortho-like resonance).

  • Sterics: The C4 position is less sterically hindered than C2, which is flanked by the ring nitrogen.

Optimized Protocol: Displacement

Objective: Selective mono-amination at C4.

  • Reagents: 2,4-Dichloropyridine (1.0 eq), Ethylamine (2.0M in THF, 1.1 eq), Triethylamine (1.5 eq).

  • Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF).

  • Conditions: Sealed tube, 70°C – 80°C.

Step-by-Step Methodology:

  • Charge: Load a pressure vessel with 2,4-dichloropyridine dissolved in THF.

  • Addition: Add Triethylamine (base scavenger) followed by slow addition of Ethylamine solution.

  • Reaction: Seal and heat to 80°C for 4–6 hours. Note: Monitoring by HPLC is critical to stop the reaction before double substitution occurs.

  • Work-up: Cool to RT. Concentrate in vacuo. Redissolve in EtOAc and wash with water to remove amine salts.

  • Purification: The crude usually contains ~90% C4-product and ~10% C2-isomer. Separation is achieved via silica gel chromatography (Gradient: 10% -> 40% EtOAc in Hexanes). The C4-isomer is typically more polar.

Synthesis Pathway Diagram

SynthesisPath SM 2,4-Dichloropyridine Inter Meisenheimer Complex (C4) SM->Inter Nucleophilic Attack ByProd 4-chloro-N-ethylpyridin-2-amine (Impurity: <10%) SM->ByProd Minor C2 Attack Reagents Ethylamine + TEA (THF, 80°C) Prod This compound (Target: >90%) Inter->Prod Cl Elimination

Figure 1: Regioselective synthesis pathway favoring C4 substitution due to intermediate stabilization.

Reactivity Profile & Modular Functionalization

Once synthesized, the scaffold serves as a divergence point. The 2-chloro group is a "dormant" electrophile that can be activated under metal catalysis.

Suzuki-Miyaura Coupling (Aryl-Aryl Bond Formation)

Used to attach aryl or heteroaryl groups at the C2 position, extending the pharmacophore into the hydrophobic pocket of a target protein.

  • Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    .
  • Solvent: Dioxane/Water (4:1).

  • Outcome: Bi-aryl systems (e.g., 4-(ethylamino)-2-phenylpyridine).

Buchwald-Hartwig Amination (C-N Bond Formation)

Used to introduce a second amine at the C2 position, common in generating di-amino pyridine drugs.

  • Catalyst:

    
     + Xantphos (Ligand).
    
  • Base:

    
     (Sodium tert-butoxide).
    
  • Significance: Allows the creation of "privileged" 2,4-diaminopyridine scaffolds found in ALK and ROS1 inhibitors.

Functionalization Logic Diagram

Reactivity cluster_suzuki Suzuki Coupling (C2) cluster_buchwald Buchwald-Hartwig (C2) cluster_salt Salt Formation Core This compound (Scaffold) Aryl Bi-aryl Derivatives (Kinase Hydrophobic Pocket) Core->Aryl Ar-B(OH)2, Pd(0) Diamino 2,4-Diaminopyridines (H-Bond Networks) Core->Diamino HNR2, Pd(0), Base Salt HCl/Mesylate Salts (Solubility Optimization) Core->Salt Acid Treatment

Figure 2: Divergent synthesis capabilities of the scaffold.

Medicinal Chemistry Applications

Kinase Inhibition (VEGFR/EGFR)

The 2-aminopyridine motif (derived from this scaffold) mimics the adenine ring of ATP.

  • Binding Mode: The Pyridine N1 acts as a hydrogen bond acceptor, while the C4-amino group (N-ethyl) acts as a donor to the hinge region of the kinase.

  • Bioisosterism: This scaffold is a pyridine bioisostere of the pyrimidine core found in Pazopanib (Votrient), a potent tyrosine kinase inhibitor.

Agrochemicals

Derivatives of 4-amino-2-chloropyridine are precursors to cytokinins (plant growth regulators), specifically substituted phenylureas (e.g., Forchlorfenuron analogs).[1]

Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Signal Word: Warning.

  • Handling:

    • Use only in a chemical fume hood.

    • Avoid contact with strong oxidizing agents.

    • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The amine is prone to oxidation over long periods.

References

  • BenchChem. A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution.

  • WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines (and Pyridines).

  • National Institutes of Health (NIH). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

  • Sigma-Aldrich. Product Specification: 2-Chloro-N-ethylpyrimidin-4-amine (Analogous Chemistry). [2]

  • Google Patents. Method for synthesis preparation of 2-chloro-4-aminopyridine (CN102101841B).

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-chloro-N-ethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026


) of 2,4-Dichloropyridine
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

This application note details the optimized protocol for synthesizing 2-chloro-N-ethylpyridin-4-amine from 2,4-dichloropyridine . While 2,4-dichloropyridine contains two electrophilic sites, this guide demonstrates how to leverage electronic differentiation to achieve high regioselectivity for the C4 position (


 ratio). We provide a scalable sealed-tube protocol, mechanistic rationale, and critical purification steps to isolate the target pharmacophore, a common scaffold in kinase inhibitor development.

Introduction & Strategic Analysis

The 2-chloropyridine scaffold is ubiquitous in medicinal chemistry, serving as a "hinge binder" in various kinase inhibitors. The synthesis of This compound requires the displacement of a chlorine atom by ethylamine.

The Regioselectivity Challenge

The starting material, 2,4-dichloropyridine, possesses two potential sites for nucleophilic attack: C2 and C4.[1][2][3][4][5][6]

  • C2 Position: Adjacent to the nitrogen; highly activated by inductive electron withdrawal (

    
     effect).
    
  • C4 Position: Para-like position; activated by resonance (

    
     effect).
    

Expert Insight: Although the C2 position is inductively closer to the electronegative nitrogen, the C4 position is kinetically favored for nucleophilic aromatic substitution (


). This is because the Meisenheimer intermediate formed upon attack at C4 is significantly more stable—the negative charge can be delocalized directly onto the pyridine nitrogen without disrupting aromaticity as severely as the C2 pathway.

Mechanistic Pathway

To ensure reproducibility, researchers must understand the competing pathways. The reaction is under kinetic control . High temperatures or prolonged reaction times can sometimes lead to double substitution (2,4-bis(ethylamino)pyridine) or thermodynamic equilibration, though the latter is rare in irreversible


.
Pathway Visualization

The following diagram illustrates the preferential formation of the C4-intermediate.

ReactionPathway cluster_intermediates Meisenheimer Intermediates SM 2,4-Dichloropyridine Int_C4 C4-Intermediate (Charge on N - Stable) SM->Int_C4 Path A (Major) Lower Ea Int_C2 C2-Intermediate (Less Stable) SM->Int_C2 Path B (Minor) Prod_C4 TARGET: This compound Int_C4->Prod_C4 - Cl⁻ Prod_C2 Byproduct: 4-chloro-N-ethylpyridin-2-amine Int_C2->Prod_C2 - Cl⁻

Figure 1: Kinetic pathway favoring C4 substitution due to superior resonance stabilization of the intermediate.

Experimental Protocol

Scale: 5.0 mmol (approx. 740 mg of starting material) Target Yield: 75–85% Purity:


 (by HPLC/NMR)
Materials
ReagentMW ( g/mol )Equiv.[6][7][8][9][10][11][12][13]AmountRole
2,4-Dichloropyridine 147.991.0740 mgSubstrate
Ethylamine (2.0M in THF)45.083.07.5 mLNucleophile/Base
Ethanol (Absolute) SolventN/A5.0 mLPolar Protic Solvent
Triethylamine (TEA) 101.191.20.84 mLAux.[6] Base (Optional)*

*Note: Ethylamine is used in excess to act as its own base. If using expensive amines, use 1.1 equiv amine + 1.2 equiv TEA.

Step-by-Step Procedure
  • Setup:

    • Use a 15 mL pressure-rated glass tube (e.g., Ace Glass or similar) with a Teflon screw cap.

    • Add 2,4-dichloropyridine (740 mg, 5.0 mmol) and a magnetic stir bar.

    • Add Ethanol (5 mL). Stir until dissolved.

    • Add Ethylamine solution (7.5 mL, 15 mmol) dropwise.

  • Reaction:

    • Seal the tube tightly.

    • Heat the reaction block to 80°C .

    • Stir vigorously for 4–6 hours .

    • Checkpoint: Monitor by TLC (20% Ethyl Acetate in Hexanes). The starting material (

      
      ) should disappear. The C4 product (
      
      
      
      ) will be the major spot. A minor spot (C2 isomer) may appear just above or below the major product depending on the stationary phase.
  • Workup:

    • Cool the tube to room temperature. Caution: Open carefully in a fume hood to release residual pressure.

    • Concentrate the mixture under reduced pressure (Rotavap) to remove volatiles (THF/EtOH/Excess Amine).

    • Resuspend the residue in Ethyl Acetate (30 mL) .

    • Wash with Saturated NaHCO₃ (2 x 15 mL) followed by Brine (15 mL) .

    • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate.[14]

  • Purification (Critical):

    • The crude oil usually contains ~5-10% of the C2 regioisomer.

    • Flash Column Chromatography: Silica Gel (230-400 mesh).

    • Eluent Gradient: 0%

      
       30% Ethyl Acetate in Hexanes.
      
    • Collect the major fraction.[8]

Process Workflow

Workflow Start Start: 2,4-DCP + EtNH2 Reaction Heat @ 80°C (Sealed Tube) 4-6 Hours Start->Reaction Check TLC Check (SM Consumed?) Reaction->Check Check->Reaction No Workup Evaporate -> Extract (EtOAc/NaHCO3) Check->Workup Yes Purify Flash Chromatography (0-30% EtOAc/Hex) Workup->Purify Final Pure this compound Purify->Final

Figure 2: Operational workflow for the synthesis and purification.

Analytical Validation (Self-Validating the Protocol)

To confirm you have the correct regioisomer (C4-substituted) and not the C2-substituted byproduct, analyze the 1H NMR coupling constants .

Expected Data for Target (C4-substitution)
  • Structure: The chlorine remains at C2. The amino group is at C4.[7]

  • 1H NMR (DMSO-d6 or CDCl3):

    • C6-H (Proton adjacent to N): Doublet,

      
       ppm (
      
      
      
      Hz).
    • C3-H (Proton between Cl and Amine): Doublet,

      
       ppm (
      
      
      
      Hz). Key diagnostic: This proton is shielded by the amino group.
    • C5-H: Doublet of doublets,

      
       ppm.
      
    • NH: Broad singlet/triplet (exchangeable).

Differentiation Rule: If you isolated the C2-substituted isomer (4-chloro-N-ethylpyridin-2-amine), the remaining chlorine at C4 would cause a different splitting pattern. The proton at C3 would be a singlet (or very small coupling) and would be less shielded than in the target compound. Furthermore, C4-substitution typically yields a more polar compound than C2-substitution on TLC.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Temperature too low or amine lost.Ensure sealed tube is tight. Increase Temp to 90°C. Do not exceed 100°C to avoid decomposition.
Poor Regioselectivity Reaction run too hot or too long (thermodynamic control).Reduce temperature to 60°C and extend time. Use a less polar solvent (e.g., Toluene) which can sometimes enhance steric differentiation.
Double Substitution Large excess of amine used at high temp.Strictly limit amine to 2.5-3.0 equivalents. Monitor reaction closely.
Emulsion during workup Amphiphilic nature of product.Add a small amount of MeOH to the organic layer or saturate aqueous layer with solid NaCl.

Safety Information (MSDS Highlights)

  • 2,4-Dichloropyridine: Irritant, toxic if swallowed.

  • Ethylamine: Extremely flammable, corrosive, volatile. Handle only in a fume hood.

  • Pressure Tube: Risk of over-pressurization. Use a blast shield.

References

  • Luo, G., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(12), 2523–2526. Link(Note: Describes the analogous pyrimidine system, establishing the C4-selectivity rule).

  • BenchChem Technical Support. (2025). A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine. Link(General reactivity profiles).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text confirming regioselectivity in pyridines).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 128464, 2,4-Dichloropyridine. Link

Sources

Application Note & Protocol: N-Ethylation of 2-Chloro-4-Aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the N-ethylation of 2-chloro-4-aminopyridine, a critical transformation for synthesizing intermediates used in medicinal chemistry and agrochemistry.[1] The resulting product, 2-chloro-N-ethylpyridin-4-amine, serves as a key building block for various bioactive molecules, including plant growth regulators that function as cytokinins.[1][2] This application note details two reliable protocols: a classical direct alkylation using an ethyl halide and a reductive amination approach. It offers in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and guidance for process optimization and troubleshooting.

Introduction & Scientific Rationale

The pyridine scaffold is a cornerstone in the development of pharmaceuticals and agrochemicals.[3] Specifically, N-alkylation of aminopyridines is a fundamental step in creating diverse molecular libraries for drug discovery and in the synthesis of targeted active ingredients.[1] 2-Chloro-4-aminopyridine is a valuable starting material due to its dual reactive sites: the amino group and the chloro-substituted pyridine ring.

The primary challenge in the N-alkylation of aminopyridines is controlling selectivity. Direct alkylation of the exocyclic amino group can be complicated by potential over-alkylation, leading to the formation of tertiary amines, or competing alkylation at the pyridine ring nitrogen.[4]

This guide presents two robust methods to achieve selective N-ethylation:

  • Direct Alkylation with an Ethyl Halide: This is a standard SN2 reaction where a base deprotonates the amino group, increasing its nucleophilicity to attack an ethyl halide (e.g., ethyl bromide or ethyl iodide). The choice of a non-nucleophilic base and a polar aprotic solvent is crucial to favor the desired reaction pathway.

  • Reductive Amination: This two-step, one-pot process involves the formation of an intermediate imine by reacting the amine with acetaldehyde. The imine is then immediately reduced to the secondary amine using a selective reducing agent. This method is highly effective at preventing the over-alkylation that can plague direct alkylation methods.[4]

Protocol I: Direct N-Ethylation with Ethyl Bromide

This protocol details the direct alkylation of 2-chloro-4-aminopyridine using ethyl bromide and a suitable base in a polar aprotic solvent.

Materials & Reagents
Reagent/MaterialFormulaMW ( g/mol )M/EqAmountNotes
2-Chloro-4-aminopyridineC₅H₅ClN₂128.561.01.29 gStarting material
Sodium Hydride (60% disp. in oil)NaH24.001.2480 mgStrong, non-nucleophilic base
Ethyl BromideC₂H₅Br108.971.30.95 mLAlkylating agent
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09-20 mLPolar aprotic solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-~100 mLExtraction solvent
Saturated aq. NaHCO₃---~30 mLQuenching/washing
Brine (Saturated aq. NaCl)---~30 mLWashing
Anhydrous Sodium SulfateNa₂SO₄142.04-As neededDrying agent
Experimental Workflow Diagram

G Workflow: Direct N-Ethylation reagents 1. Reagent Prep - Dry glassware - Weigh reagents setup 2. Reaction Setup - Add 2-chloro-4-aminopyridine & DMF - Inert atmosphere (N₂) reagents->setup base_add 3. Base Addition - Cool to 0°C - Add NaH portion-wise setup->base_add alkyl_add 4. Alkylating Agent - Add Ethyl Bromide slowly at 0°C base_add->alkyl_add reaction 5. Reaction - Warm to RT - Stir for 2-24h - Monitor by TLC alkyl_add->reaction workup 6. Workup - Quench with water/NaHCO₃ - Extract with EtOAc reaction->workup purify 7. Purification - Dry (Na₂SO₄), filter, concentrate - Column chromatography workup->purify product Final Product This compound purify->product

Caption: Experimental workflow for direct N-ethylation.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-aminopyridine (1.29 g, 10 mmol).[1] Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Base Addition: Add anhydrous DMF (20 mL) to dissolve the starting material. Cool the flask to 0°C in an ice bath. Carefully add sodium hydride (60% dispersion, 480 mg, 12 mmol) in small portions.

    • Scientist's Note: Sodium hydride is a strong base that irreversibly deprotonates the amine, generating a highly nucleophilic pyridinide anion. Adding it at 0°C controls the exothermic reaction and any potential side reactions. Using a polar aprotic solvent like DMF is essential as it solvates the cation (Na⁺) without interfering with the nucleophile.

  • Addition of Ethylating Agent: While maintaining the temperature at 0°C, slowly add ethyl bromide (0.95 mL, 13 mmol) to the reaction mixture dropwise.[1]

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2 to 24 hours.[1]

    • Scientist's Note: Reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Workup: Upon completion, cool the mixture back to 0°C and cautiously quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution (~20 mL) to destroy any unreacted NaH.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).[1] Combine the organic layers and wash sequentially with water (1 x 30 mL) and brine (1 x 30 mL) to remove residual DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1] Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield the pure this compound.

Protocol II: Reductive Amination

This protocol offers an alternative route that minimizes the risk of over-alkylation by forming and reducing an imine in situ.

Materials & Reagents
Reagent/MaterialFormulaMW ( g/mol )M/EqAmountNotes
2-Chloro-4-aminopyridineC₅H₅ClN₂128.561.01.29 gStarting material
AcetaldehydeC₂H₄O44.051.50.84 mLAldehyde source
Sodium TriacetoxyborohydrideNaBH(OAc)₃211.941.53.18 gSelective reducing agent
Dichloroethane (DCE)C₂H₄Cl₂98.96-25 mLReaction solvent
Acetic Acid (Glacial)CH₃COOH60.05-0.1 mLCatalyst for imine formation
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-~100 mLExtraction solvent
Saturated aq. NaHCO₃---~50 mLQuenching/washing
Anhydrous Sodium SulfateNa₂SO₄142.04-As neededDrying agent
Reaction Scheme & Mechanism

G Mechanism: Reductive Amination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Amine 2-Chloro-4-aminopyridine Imine Intermediate Imine Amine->Imine + Acetaldehyde - H₂O Aldehyde Acetaldehyde Reducer NaBH(OAc)₃ Product This compound Imine_redux Intermediate Imine Imine_redux->Product + [H⁻] from NaBH(OAc)₃

Caption: Two-step mechanism of reductive amination.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-chloro-4-aminopyridine (1.29 g, 10 mmol) in dichloroethane (25 mL).

  • Reagent Addition: Add acetaldehyde (0.84 mL, 15 mmol) followed by a catalytic amount of glacial acetic acid (approx. 2-3 drops). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Scientist's Note: The acid catalyzes the dehydration step required for imine formation. The reaction is typically an equilibrium process, but the subsequent reduction drives the reaction to completion.

  • Reduction: Add sodium triacetoxyborohydride (3.18 g, 15 mmol) to the mixture in one portion.

    • Scientist's Note: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reducing imines in the presence of less reactive carbonyls.[4] It is less reactive towards aldehydes than sodium borohydride, reducing the chance of reducing the starting acetaldehyde.

  • Reaction: Stir the reaction at room temperature for 4 to 12 hours, monitoring by TLC until the starting amine is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography as described in Protocol I.

Troubleshooting & Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Yield (Direct Alkylation) 1. Incomplete deprotonation. 2. Inactive alkylating agent. 3. Insufficient reaction time.1. Ensure NaH is fresh and added under inert atmosphere. Consider a stronger base if necessary. 2. Use fresh ethyl bromide or switch to the more reactive ethyl iodide. 3. Extend reaction time and monitor closely with TLC.
Over-alkylation Product 1. Excess alkylating agent. 2. Reaction temperature too high.1. Use closer to 1.1 equivalents of the ethyl halide. 2. Maintain lower reaction temperatures for longer periods. 3. Switch to the reductive amination protocol.
No Reaction (Reductive Amination) 1. Inactive reducing agent. 2. Failure of imine formation.1. Use fresh NaBH(OAc)₃; it can be hygroscopic. 2. Ensure catalytic acid was added. Consider adding molecular sieves to remove water and drive the equilibrium.
Difficult Purification Co-elution of starting material and product.Optimize the solvent system for column chromatography. A shallow gradient (e.g., 5% to 20% EtOAc in hexanes) often improves separation.

Conclusion

The selective N-ethylation of 2-chloro-4-aminopyridine can be successfully achieved through either direct alkylation or reductive amination. Direct alkylation with an ethyl halide and a strong base like sodium hydride is effective but requires careful control to prevent over-alkylation. Reductive amination offers a milder and often more selective alternative, effectively eliminating the formation of tertiary amine byproducts. The choice of method will depend on substrate sensitivity, available reagents, and desired purity profile. Both protocols outlined provide a robust foundation for researchers and drug development professionals working with substituted pyridine intermediates.

References

  • ResearchGate. (n.d.). Alkylation of 4-alkylaminopyridine. [Diagram]. Available at: [Link]

  • Google Patents. (n.d.). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: 2-Chloro-N-ethylpyridin-4-amine as a Versatile Precursor for the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 4-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically relevant kinase inhibitors. This guide provides an in-depth examination of 2-chloro-N-ethylpyridin-4-amine , a highly versatile and strategically functionalized precursor for the rapid construction of diverse kinase inhibitor libraries. We will explore its reactivity profile, detail robust protocols for key synthetic transformations, present a case study on its application in the synthesis of a TYK2 inhibitor scaffold, and provide expert insights into reaction optimization and troubleshooting.

Introduction: The Strategic Value of the this compound Scaffold

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, but the demand for novel, selective, and potent agents remains high.

The utility of a synthetic precursor in a drug discovery program is defined by its ability to serve as a versatile platform for generating molecular diversity. This compound (Figure 1) is an exemplary building block, possessing two distinct and orthogonally reactive sites:

  • C2-Chloride: An electron-deficient site on the pyridine ring, making it an excellent electrophile for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This position is ideal for introducing aryl, heteroaryl, or alkyl substituents that can be directed toward the solvent-exposed region or deep into the ATP-binding pocket of a target kinase.

  • N4-Ethylamino Group: A nucleophilic secondary amine that can serve as a key hydrogen bond donor/acceptor, anchoring the inhibitor to the hinge region of the kinase. The ethyl group provides a balance of lipophilicity and conformational flexibility.

This dual functionality allows for a modular and efficient approach to synthesizing libraries of kinase inhibitors, enabling rapid exploration of the structure-activity relationship (SAR).

Physicochemical Properties and Reactivity Profile

PropertyValue / DescriptionRationale and Implication
Molecular Formula C₇H₉ClN₂
Molecular Weight 156.61 g/mol
Appearance Off-white to pale yellow solid (typical)
Reactivity at C2 The C-Cl bond is activated by the electron-withdrawing effect of the ring nitrogen, making it susceptible to oxidative addition by Pd(0) catalysts. This is the primary site for diversification.[1]Enables robust and high-yielding cross-coupling reactions, which are the cornerstone of modern medicinal chemistry.
Reactivity at N4 The secondary amine is a moderate nucleophile and a key pharmacophoric feature. It can be further functionalized (e.g., acylation) if not intended as the hinge-binding motif.Crucial for establishing the canonical hydrogen bond interactions with the kinase hinge backbone.
Basicity (pKa) The pyridine nitrogen is basic, but its pKa is lowered by the C2-chloro substituent.Modulated basicity can improve cell permeability and reduce off-target effects, such as interactions with aminergic GPCRs.[2]

Core Synthetic Pathways & Protocols

The primary value of this compound lies in its utility in palladium-catalyzed cross-coupling reactions. These methods form the foundation for building the complex scaffolds of modern kinase inhibitors.

Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a general workflow where the precursor is sequentially functionalized to generate a core kinase inhibitor scaffold.

G cluster_0 Step 1: C-C or C-N Bond Formation at C2 cluster_1 Step 2: Optional N4-Amide Formation Precursor 2-chloro-N- ethylpyridin-4-amine Intermediate Diversified Pyridine Intermediate Precursor->Intermediate Pd-Catalysis (e.g., Suzuki or Buchwald-Hartwig) Coupling_Partner Ar-B(OH)2 (Suzuki) or R2NH (Buchwald) Coupling_Partner->Intermediate Final_Product Kinase Inhibitor Scaffold Intermediate->Final_Product Acylation or Amide Coupling Acyl_Chloride R-COCl or Carboxylic Acid Acyl_Chloride->Final_Product G cluster_A Step A: Buchwald-Hartwig Amination cluster_B Step B: Deprotection & Amide Coupling Precursor This compound Intermediate Boc-protected Intermediate Precursor->Intermediate Pd₂(dba)₃, Xantphos Cs₂CO₃, Dioxane, 110°C Piperazine 1-Boc-piperazine Piperazine->Intermediate Pd₂(dba)₃, Xantphos Cs₂CO₃, Dioxane, 110°C Deprotected Deprotected Amine Intermediate->Deprotected TFA, DCM Final TYK2 Inhibitor Scaffold Deprotected->Final HATU, DIPEA, DMF Acid Cyclopropanecarboxylic acid Acid->Final HATU, DIPEA, DMF G cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition Receptor Cell Surface Receptor (e.g., Cytokine Receptor) Kinase_Inactive Kinase (Inactive) (e.g., TYK2) Receptor->Kinase_Inactive Signal (Cytokine) Kinase_Active Kinase (Active) Kinase_Inactive->Kinase_Active Activation ADP ADP Kinase_Active->ADP Substrate_P Phosphorylated Substrate Kinase_Active->Substrate_P Phosphorylation ATP ATP ATP->Kinase_Active Substrate Substrate Protein (e.g., STAT) Substrate->Substrate_P Response Cellular Response (e.g., Gene Transcription) Substrate_P->Response Inhibitor Kinase Inhibitor (from Precursor) Inhibitor->Kinase_Active Blocks ATP Binding Site

Sources

HPLC purification method for "2-chloro-N-ethylpyridin-4-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Purification of aminopyridine derivatives, such as 2-chloro-N-ethylpyridin-4-amine , presents distinct chromatographic challenges due to the basicity of the pyridine nitrogen and the secondary amine substituent. These moieties often interact with residual silanols on silica-based columns, leading to severe peak tailing, poor resolution, and reduced loading capacity.

This guide provides a field-proven protocol for the purification of this compound. We prioritize a Low-pH/Ion-Pairing strategy using Trifluoroacetic Acid (TFA) to suppress silanol activity and improve peak symmetry. A secondary High-pH strategy is provided for alternative selectivity.

Physicochemical Analysis & Strategy

To design a robust method, we must first understand the analyte's behavior in solution.

PropertyValue (Est.)Chromatographic Implication
Structure Pyridine ring + 2-Cl + 4-N-EthylModerately polar; UV active (254 nm).
Basicity (

)
~6.5 - 7.5The molecule is positively charged at pH < 5. It will tail on standard silica unless silanols are suppressed.
Hydrophobicity (

)
~1.8 - 2.2Moderate hydrophobicity. Retains well on C18 columns.
Solubility High in acidic water/MeOHIdeal for Reverse Phase (RP) injection.

The "Tailing" Problem: At neutral pH, the protonated amine interacts with deprotonated silanols (


) on the column stationary phase via ion-exchange mechanisms. This causes the "shark fin" peak shape.

The Solution: We utilize TFA (Trifluoroacetic Acid) .[1][2] TFA serves two roles:

  • Protonation: It lowers pH (~2.0), ensuring the analyte is fully protonated and silanols are fully protonated (neutral), reducing interaction.

  • Ion-Pairing: The Trifluoroacetate anion (

    
    ) forms a hydrophobic ion-pair with the positively charged amine, sharpening the peak and increasing retention on the C18 phase.
    

Workflow Visualization

The following diagram outlines the decision logic for method selection and scale-up.

Method_Development_Workflow Start Start: Crude Mixture Analysis Scout Analytical Scouting (Gradient 5-95% B) Start->Scout Method_A Method A: Low pH (0.1% TFA) Scout->Method_A Primary Choice Eval Evaluate Peak Shape & Resolution Method_B Method B: High pH (10mM NH4HCO3, pH 10) Eval->Method_B If Tailing > 1.5 or Co-elution Load_Study Loading Study (Linearity Check) Eval->Load_Study Pass (Rs > 1.5) Method_A->Eval Method_B->Eval Scale_Up Prep Scale-Up (Calc. Flow & Gradient) Load_Study->Scale_Up Salt_Swap Post-Purification (Free-basing/Salt Exchange) Scale_Up->Salt_Swap

Figure 1: Systematic workflow for developing a purification method for basic aminopyridines.

Protocol 1: Analytical Scouting (QC Method)

Before consuming large amounts of solvent, validate separation on an analytical scale.[3]

Instrument: HPLC/UHPLC with DAD (Diode Array Detector). Column: C18,


 mm, 5 

(e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
Mobile Phase Configuration
  • Solvent A: Water + 0.1% TFA (

    
    )[4]
    
  • Solvent B: Acetonitrile (ACN) + 0.1% TFA (

    
    )[4]
    
    • Note: Always add TFA to both phases to prevent baseline drift.

Gradient Table (Analytical)
Time (min)% BFlow (mL/min)Interaction Mode
0.051.0Injection/Binding
1.051.0Isocratic Hold
15.0951.0Linear Elution
17.0951.0Wash
17.151.0Re-equilibration
22.051.0Ready

Success Criteria:

  • Retention Time (

    
    ):  Analyte should elute between 4–10 minutes.
    
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , switch to High pH Method (see Troubleshooting).
  • Resolution (

    
    ): 
    
    
    
    from nearest impurity.

Protocol 2: Preparative Scale-Up

Once the analytical method is validated, scale up to a preparative column (e.g.,


 mm or 

mm).
Step 1: Calculate Scale-Up Factors

Direct geometric scaling ensures the chromatography remains identical.

1. Flow Rate Scaling:



Example: Scaling from 4.6 mm to 19 mm ID column:


2. Loading Capacity (Injection Volume):



Insight: For basic amines with TFA, you can typically load 0.5% to 1.0%  of the stationary phase mass. For a 19x150mm column, this is approx 50–100 mg per injection.
Step 2: The "Focusing Gradient"

Do not run 5–95% on Prep. It wastes solvent and time. Use a "Focused Gradient" centered around the analytical elution %B.

  • Determine Elution %B: If peak elutes at 8.0 min in a 15 min gradient (5-95%), the approx %B is ~50%.

  • Design Prep Gradient: Start 10% below elution point, end 10% above.

Optimized Prep Gradient (Example for elution at 50% B):

Time (min) % B Action
0.0 5 Injection
1.0 40 Rapid Ramp to Start
11.0 60 Shallow Gradient (Focus)
12.0 95 Flush

| 14.0 | 5 | Re-equilibration |

Sample Preparation & Post-Processing

Sample Diluent: Dissolve the crude solid in 50:50 Water:ACN + 0.1% TFA .

  • Critical: The sample pH must match the mobile phase.[5][6] Injecting a basic sample in DMSO into a TFA mobile phase can cause "breakthrough" (sample precipitating or not binding).

Salt Exchange (The TFA Issue): Purification with TFA yields the Trifluoroacetate salt of this compound. This salt can be cytotoxic in biological assays.

  • To Free-Base: Dissolve fraction in EtOAc, wash with Sat.

    
    , dry over 
    
    
    
    , and evaporate.
  • To HCl Salt: Treat the free base with 4M HCl in Dioxane and evaporate.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Silanol interaction.[7]Increase TFA to 0.2% or switch to High pH method (Ammonium Bicarbonate pH 10).
Split Peaks Solvent mismatch.Ensure sample diluent contains water (weak solvent). Do not inject 100% DMSO or MeOH.
Fronting Peaks Column overload (Mass).Reduce injection volume or concentration.
Carryover Sticky basic residue.Add a "Sawtooth" wash (95% B -> 5% B -> 95% B) between runs.

High pH Alternative (Method B): If TFA fails to separate impurities, use:

  • Buffer: 10 mM Ammonium Bicarbonate adjusted to pH 10 with Ammonium Hydroxide.

  • Column: Must be high-pH stable (e.g., Waters XBridge C18, Phenomenex Gemini NX). Standard silica dissolves at pH > 8.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[8] (Foundational text on RP-HPLC mechanisms).

  • Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds. Application Note 5990-xxxx.

  • Waters Corporation. (2023). OBD Prep Calculator & Scale-up Formulas.

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in reversed-phase liquid chromatography. Journal of Chromatography A.

  • BenchChem. (2025). Chromatographic Purification of Pyridine Derivatives. Technical Support Center.

Sources

"2-chloro-N-ethylpyridin-4-amine" reaction with arylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthesis of N-Ethyl-2-arylpyridin-4-amines via Suzuki-Miyaura Cross-Coupling

Abstract

This document provides a comprehensive guide to the synthesis of N-ethyl-2-arylpyridin-4-amine derivatives through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The N-aryl pyridine motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs.[1][2] The Suzuki-Miyaura reaction offers a robust and versatile method for constructing the critical C(sp²)–C(sp²) bond between 2-chloro-N-ethylpyridin-4-amine and various arylboronic acids.[3] This guide details the underlying reaction mechanism, provides a validated, step-by-step experimental protocol, discusses optimization strategies for various substrates, and includes a troubleshooting section. The protocols are designed for researchers in synthetic chemistry and drug development, aiming to facilitate the efficient generation of compound libraries for screening and lead optimization.[4]

Scientific Foundation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds under relatively mild conditions. The reaction's mechanism is a well-established catalytic cycle involving a palladium catalyst that oscillates between the Pd(0) and Pd(II) oxidation states.[3][5] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][6][7]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, stabilized by ligands (L), which inserts into the carbon-chlorine bond of the this compound. This irreversible step forms a square-planar Pd(II) complex. The reactivity order for halides in this step is I > Br > OTf >> Cl, making the coupling of aryl chlorides like our substrate particularly challenging and often requiring specialized, electron-rich, and bulky phosphine ligands to facilitate this step.[6]

  • Transmetalation: This step involves the transfer of the aryl group from the organoboron species to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base (e.g., CO₃²⁻, PO₄³⁻) to form a more nucleophilic boronate species.[8] This boronate then exchanges its aryl group with the halide on the palladium complex, yielding a diorganopalladium(II) intermediate. The choice of base and solvent is critical for the efficiency of this step.[5][8]

  • Reductive Elimination: In the final, product-forming step, the two organic groups (the pyridine and the aryl moiety) on the palladium(II) complex are coupled, forming the desired N-ethyl-2-arylpyridin-4-amine product. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. This step is typically fast and irreversible.[6][8]

Suzuki_Miyaura_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) diorgano_pd [Ar¹-Pd(II)L₂-Ar²] (Diorganopalladium Int.) pd0->diorgano_pd Oxidative Addition ox_add Oxidative Addition pd_complex [Ar¹-Pd(II)L₂-Cl] (Palladium(II) Complex) pd_complex->pd0 Reductive Elimination transmetal Transmetalation diorgano_pd->pd_complex Transmetalation product N-Ethyl-2-aryl- pyridin-4-amine (Ar¹-Ar²) diorgano_pd->product red_elim Reductive Elimination aryl_halide 2-Chloro-N-ethyl- pyridin-4-amine (Ar¹-Cl) aryl_halide->pd_complex boronic_acid Arylboronic Acid (Ar²-B(OH)₂) boronic_acid->diorgano_pd base Base (e.g., K₂CO₃) base->diorgano_pd

Caption: Suzuki-Miyaura Catalytic Cycle for the Arylation of this compound.

Experimental Protocol: General Procedure

This protocol provides a reliable starting point for the coupling of various arylboronic acids with this compound. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.

Materials and Equipment
  • Reagents: this compound, arylboronic acid, Palladium(II) acetate (Pd(OAc)₂), Buchwald ligand (e.g., RuPhos, XPhos), Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃), 1,4-Dioxane (anhydrous), and Water (degassed).

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer hotplate, condenser, nitrogen or argon gas line with manifold, standard laboratory glassware, syringes, and needles.

  • Purification: Silica gel for column chromatography, and appropriate solvents (e.g., hexanes, ethyl acetate).

Step-by-Step Methodology

Experimental_Workflow Figure 2: Experimental Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 1. Add solids to flask: - this compound (1.0 eq) - Arylboronic acid (1.2-1.5 eq) - Base (2.0-3.0 eq) - Pd(OAc)₂ (1-5 mol%) - Ligand (2-10 mol%) prep2 2. Seal flask and purge with an inert gas (Ar/N₂) for 10-15 min. prep1->prep2 react1 3. Add degassed solvents (e.g., Dioxane/H₂O) via syringe. prep2->react1 react2 4. Heat reaction mixture (80-110 °C) with vigorous stirring. react1->react2 react3 5. Monitor progress via TLC or LC-MS until completion (4-24h). react2->react3 work1 6. Cool to room temperature. Dilute with Ethyl Acetate. react3->work1 work2 7. Wash with water and brine. Dry organic layer (Na₂SO₄). work1->work2 work3 8. Concentrate under reduced pressure. work2->work3 work4 9. Purify by column chromatography. work3->work4

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the selected base (e.g., K₃PO₄, 2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., RuPhos, 4 mol%).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed solvent(s) via syringe. A common and effective solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[9] The water is essential for dissolving the inorganic base and facilitating the transmetalation step.

  • Reaction Conditions: Place the sealed flask in a preheated oil bath or aluminum heating block set to the desired temperature (typically 85-110 °C). Stir the mixture vigorously for the specified time (usually 4-24 hours).

  • Monitoring: The reaction's progress can be monitored by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material.

  • Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and water.[4] Transfer the contents to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).[4]

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-ethyl-2-arylpyridin-4-amine product.

Substrate Scope and Optimization

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the electronic and steric properties of the arylboronic acid partner. The following table provides representative conditions and expected outcomes for different classes of arylboronic acids, based on established principles for coupling with challenging chloro-heterocycles.[6][10]

EntryArylboronic Acid (Ar-B(OH)₂)Catalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)Rationale & Notes
1Phenylboronic acidPd(OAc)₂ (2) / RuPhos (4)K₃PO₄ (2)Dioxane/H₂O1001285-95Baseline: Electron-neutral substrate. RuPhos is an excellent ligand for challenging chloro-pyridines due to its electron-richness and bulk, which promotes both oxidative addition and reductive elimination.
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / RuPhos (4)K₃PO₄ (2)Dioxane/H₂O1001280-90Electron-Rich: The electron-donating group (-OMe) can slightly slow the reductive elimination step, but the reaction remains highly efficient with a robust catalyst system.
34-Trifluoromethylphenylboronic acidPdCl₂(dppf) (3)Na₂CO₃ (3)Dioxane/H₂O90890-98Electron-Poor: The electron-withdrawing group (-CF₃) activates the aryl ring, often leading to faster and cleaner reactions. Less demanding catalyst systems like PdCl₂(dppf) may suffice.
42-Methylphenylboronic acidPd₂(dba)₃ (2) / XPhos (5)K₃PO₄ (2)Toluene1101865-75Sterically Hindered: The ortho-substituent impedes the approach to the palladium center. A bulkier ligand like XPhos is required to facilitate the coupling, and higher temperatures may be necessary.
53-Thiopheneboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (3)DME/H₂O85675-85Heteroaryl: Thiophene boronic acids are generally good coupling partners. A standard catalyst like Pd(PPh₃)₄ is often sufficient, though sulfur can sometimes interfere with the catalyst.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong base.3. Boronic acid decomposition (protodeboronation).1. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Use fresh arylboronic acid. Consider using the corresponding pinacol boronate ester, which is more stable.[10]
Significant Side Products 1. Homocoupling (Ar-Ar): Oxygen contamination; reaction temperature too high.2. Dehalogenation: Presence of protic impurities; some ligand/base combinations can promote this.1. Improve inert atmosphere technique. Lower the reaction temperature and extend the reaction time.2. Use anhydrous solvents. Screen alternative ligands or bases.
Incomplete Reaction 1. Insufficient catalyst loading for a challenging substrate.2. Steric hindrance slowing the reaction.1. Increase catalyst and ligand loading (e.g., from 2 mol% to 5 mol%).2. Switch to a bulkier, more active ligand (e.g., from RuPhos to XPhos) and increase the reaction temperature.

References

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Advanced Synthesis & Catalysis. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021). Nature Communications. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004). The Journal of Organic Chemistry. [Link]

  • Suzuki reaction - Wikipedia. Wikipedia. [Link]

  • Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. ResearchGate. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

  • RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES. (2017). World Journal of Pharmaceutical and Medical Research. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008). PMC. [Link]

  • Tetrabutylammonium Pyridin-2-olate: A New Reagent for the Efficient Synthesis of N-Aryl Pyridin-2-ones. Organic Chemistry Portal. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (2023). Scholarship @ Claremont. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2008). PMC. [Link]

  • Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in. (2007). Express Polymer Letters. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). PMC. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. [Link]

  • Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. (1995). Organic Chemistry Portal. [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2023). MDPI. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). MDPI. [Link]

  • Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. (2008). PubMed. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC. [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). PMC. [Link]

Sources

Troubleshooting & Optimization

Optimization of Suzuki coupling with "2-chloro-N-ethylpyridin-4-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Suzuki coupling with 2-chloro-N-ethylpyridin-4-amine Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open

System Analysis: Why is this reaction failing?

You are attempting to couple This compound with a boronic acid. If you are experiencing low conversion or catalyst death, it is likely due to the synergistic negative effects of the substrate's electronic and coordinating properties.

The Dual-Failure Mode
  • Electronic Deactivation (The "Push"): The nitrogen at the 4-position is a strong resonance donor. The N-ethyl group pushes electron density into the pyridine ring, significantly increasing the electron density at the C-Cl bond (2-position). This makes the oxidative addition of Palladium (Pd) into the C-Cl bond—the first and rate-limiting step—extremely difficult compared to a standard chloropyridine.

  • Catalyst Poisoning (The "Pull"): The secondary amine (NH-Et) and the pyridine nitrogen are Lewis basic. They can competitively bind to the Pd center, displacing your phosphine ligands and forming an inactive Pd-amine complex (catalyst resting state).

Recommended Protocol (The "Gold Standard")

Do not use "traditional" catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ for this substrate. They lack the electron richness to overcome the deactivation and the bulk to prevent amine binding.

We recommend a Third-Generation (G3) or Fourth-Generation (G4) Buchwald Precatalyst system.

Optimized Reaction Conditions
ComponentRecommendationRationale
Catalyst RuPhos Pd G4 or XPhos Pd G4 (2–5 mol%)RuPhos is specifically designed to tolerate secondary amines and prevent catalyst poisoning. The G4 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation.
Base K₃PO₄ (anhydrous) (2.0–3.0 equiv)Stronger than carbonates but milder than alkoxides. Anhydrous conditions prevent the hydrolysis of sensitive boronic acids.
Solvent 1,4-Dioxane or Toluene Non-polar or weakly polar solvents are preferred. Highly polar solvents (DMF/DMSO) can hydrogen-bond to the amine, increasing electron donation into the ring and further deactivating the chloride.
Temperature 80 °C – 100 °C High temperature is required to force the difficult oxidative addition and promote ligand dissociation from the amine if poisoning occurs.
Concentration 0.2 M - 0.5 M Higher concentration helps the intermolecular reaction outcompete background catalyst decomposition.
Step-by-Step Workflow
  • Charge Solids: In a reaction vial, add This compound (1.0 equiv), Boronic Acid (1.2–1.5 equiv), K₃PO₄ (3.0 equiv), and RuPhos Pd G4 (0.02 equiv).

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. (Crucial: Oxygen kills the active catalytic species).

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat to 100 °C for 2–4 hours.

  • Checkpoint: Check conversion via LCMS or TLC.[1] If conversion is <50% after 2 hours, do not extend time; the catalyst is likely dead. See Troubleshooting below.

Troubleshooting Guide

Use this matrix to diagnose specific failure modes in your experiment.

SymptomProbable CauseCorrective Action
0% Conversion (Starting Material Intact) Oxidative Addition Failure. The catalyst cannot break the C-Cl bond.Switch to XPhos Pd G4 or PEPPSI-iPr . These are more electron-rich than RuPhos. Increase temperature to 110°C.
Stalled Reaction (e.g., stops at 40%) Catalyst Poisoning. The product (or SM) amine is binding to Pd.Increase catalyst loading to 5 mol%. Ensure you are using a bulky ligand (RuPhos/BrettPhos) that sterically rejects the amine binding.
Protodeboronation (Boronic acid missing) Unstable Boronic Acid. Heteroaryl boronic acids lose boron faster than they couple.Add the boronic acid in portions (e.g., 0.5 equiv every hour). Switch base to K₂CO₃ or use a MIDA boronate slow-release system.
Homocoupling of Boronic Acid Oxygen Leak or Excess Oxidant. Ensure rigorous degassing. Avoid Pd(OAc)₂ if possible (Pd(II) requires reduction); stick to Pd(0) sources or G3/G4 precatalysts.

Mechanistic Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the destructive amine poisoning pathway.

SuzukiMechanism Fig 1. Competition between Oxidative Addition and Catalyst Poisoning Substrate This compound Poisoned DEAD CATALYST (Pd-Amine Complex) Substrate->Poisoned Amine Coordination (Interference) OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd Slow (Deactivated C-Cl) Catalyst Active Pd(0)-Ligand Catalyst->Poisoned Ligand Displacement Catalyst->OxAdd + Bulky Ligand Product Coupled Biaryl Product OxAdd->Product Transmetallation & Reductive Elimination

Caption: Figure 1 visualizes the critical failure point: the free amine competing with the ligand for the Palladium center, leading to catalyst death.

Frequently Asked Questions (FAQs)

Q: Can I use Pd(dppf)Cl₂? It works for my other chloropyridines. A: Likely not. Pd(dppf)Cl₂ works well for activated (electron-poor) chloropyridines. Your substrate has an electron-donating amine at the 4-position, which deactivates the chloride. You need the extra "power" of a dialkylbiaryl phosphine (Buchwald ligand) to facilitate oxidative addition [1].

Q: Why do you recommend Toluene over DMF? A: While DMF is standard for Suzuki couplings, polar solvents can hydrogen bond with the N-H of your ethylamine group. This interaction increases the electron-donating capability of the nitrogen, further deactivating the pyridine ring. Toluene (non-polar) minimizes this effect, potentially speeding up oxidative addition [2].

Q: I don't have G4 precatalysts. Can I use Pd₂dba₃ + Ligand? A: Yes, but you must "cook" the catalyst. Mix Pd₂dba₃ and your ligand (e.g., XPhos) in the solvent at 80°C for 5-10 minutes before adding the substrate. This ensures the ligand displaces the DBA. If you don't do this, the amine substrate might bind to the Pd before the ligand does, permanently poisoning it.

Q: My boronic acid is a 2-pyridyl boronic acid. Any special tips? A: 2-Pyridyl boronic acids are notoriously unstable (rapid protodeboronation).

  • Use CuCl (1.0 equiv) as a co-mediator (Liebeskind-Srogl type variation).

  • Or, switch to a MIDA boronate ester, which releases the active boron species slowly, keeping the concentration low to prevent decomposition [3].

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][2][3][4] Accounts of Chemical Research, 41(11), 1461–1473.

  • Lu, J., Celuszak, H., Paci, I., & Leitch, D. C. (2024).[5] Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0).[5][6] Chemistry – A European Journal.[7]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates.[4] Journal of the American Chemical Society, 131(20), 6961–6963.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

Sources

Technical Support Center: Stability & Handling of 2-chloro-N-ethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-2CP-STAB-001 Subject: Prevention of Decomposition & Recovery Protocols Applicable Compound: 2-chloro-N-ethylpyridin-4-amine (and related 2-halo-4-aminopyridines)

Executive Summary

You are encountering stability issues with This compound . This scaffold possesses two distinct reactive centers that drive its decomposition: the electron-rich exocyclic amine (prone to oxidation) and the electron-deficient 2-chloropyridine ring (prone to nucleophilic attack/hydrolysis).

This guide provides an autonomous troubleshooting framework. It moves beyond generic advice, offering chemically grounded protocols to diagnose, prevent, and reverse degradation.[1]

Part 1: The Prevention Protocol (Storage & Handling)

The "Cold-Dark-Dry-Inert" Standard

The primary degradation vector for aminopyridines is oxidative coupling (browning) followed by hydrolysis of the halogen. To maintain >98% purity, you must disrupt these pathways immediately upon receipt.

ParameterCritical SpecificationThe "Why" (Chemical Causality)
Atmosphere Argon (Preferred) or NitrogenOxygen promotes the formation of N-oxides and colored diazo-linkages. Argon is heavier than air and provides a better blanket for solids than nitrogen.
Temperature -20°C Kinetic suppression of

hydrolysis and auto-oxidation.
Container Amber Glass + Parafilm/Teflon TapeBlocks UV light (which catalyzes pyridine ring radical formation) and prevents moisture ingress.
Desiccation RequiredThe pyridine nitrogen can H-bond with atmospheric water, creating a local basic environment that accelerates hydrolysis of the 2-Cl bond.
Workflow: Receipt to Long-Term Storage

Do not simply place the commercial bottle in the freezer. Commercial packaging is often permeable.

StorageProtocol cluster_warning CRITICAL FAILURE POINT Receipt Receipt of Material (Check CoA) QC Initial QC (NMR/LCMS) Receipt->QC Aliquot Aliquot under Inert Gas (Avoid Freeze-Thaw) QC->Aliquot If >98% Pure Seal Seal: Amber Vial + Parafilm Aliquot->Seal Store Store: -20°C + Desiccant Seal->Store

Figure 1: Optimal intake workflow to prevent "Freeze-Thaw" moisture condensation, the leading cause of hydrolysis.

Part 2: Troubleshooting Decomposition (Diagnosis)

If your material has changed appearance or performance, use this diagnostic matrix.

Symptom: Material turns Brown/Black
  • Diagnosis: Oxidative Degradation .[2]

  • Mechanism: Aminopyridines are electron-rich. Air exposure leads to the formation of N-oxides and subsequent polymerization into conjugated (colored) oligomers.

  • Impact: Usually superficial. The impurity is high-molecular-weight and often insoluble.

  • Solution: Filtration through a short plug of silica or recrystallization (see Part 3).

Symptom: New Peak at [M-36] or [M-18] in LCMS
  • Diagnosis: Hydrolysis (Formation of Pyridone) .

  • Mechanism: The 2-position chlorine is a good leaving group. Moisture, catalyzed by trace acid or the molecule's own basicity, displaces the chlorine (

    
    ) to form 2-hydroxy-N-ethylpyridin-4-amine (which tautomerizes to the pyridone).
    
  • Impact: Critical. This impurity is unreactive in

    
     couplings and can poison catalysts.
    
  • Solution: Difficult to separate by crystallization. Requires Acid/Base extraction.

Visualizing the Degradation Pathways

Degradation cluster_ox Oxidation (Air/Light) cluster_hyd Hydrolysis (Moisture/Acid) Start This compound (Active Reagent) NOxide Pyridine N-Oxide (Polar Impurity) Start->NOxide + O2 / hν Pyridone 2-Pyridone Derivative (Dead End Species) Start->Pyridone + H2O / H+ (SNAr) Polymer Azo-Oligomers (Brown/Black Color) NOxide->Polymer Polymerization

Figure 2: The dual degradation pathways. Oxidation causes color change; Hydrolysis destroys chemical functionality.

Part 3: Recovery & Purification Protocols

If your compound has degraded, do not discard it. Use these "Self-Validating" purification methods.

Method A: Acid-Base Extraction (Best for Hydrolysis Removal)

Why this works: The 2-chloro-4-aminopyridine is basic. The hydrolyzed "pyridone" byproduct is essentially non-basic (amide-like character).

  • Dissolve: Dissolve crude material in DCM or Ethyl Acetate .

  • Extract: Wash the organic layer with 1M HCl (3x).

    • Chemistry: The product protonates and moves to the aqueous layer. Non-basic impurities (pyridones, neutral oligomers) stay in the organic layer.

  • Wash: Wash the acidic aqueous layer with fresh DCM (discard organics).

  • Recover: Basify the aqueous layer to pH ~10 using NaOH or Na2CO3 (keep cold to prevent hydrolysis heat).

  • Extract: Extract the now-neutral product back into DCM. Dry over Na2SO4 and concentrate.

Method B: Recrystallization (Best for Colored Impurities)

Why this works: Colored oligomers are highly polar and often insoluble in non-polar solvents.

  • Solvent System: Boiling Cyclohexane (or Hexanes) with a minimal amount of Benzene or Toluene added dropwise until dissolution.

  • Process: Dissolve hot. Add activated charcoal (to absorb color). Filter hot through Celite.

  • Crystallize: Allow to cool slowly to 4°C.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO or DMF solutions? A: NO. Reasoning: DMSO is a mild oxidant and hygroscopic. Storing 2-chloropyridines in DMSO often leads to slow hydrolysis (due to absorbed water) or oxidation. Always store as a solid.

Q: The material is "oiling out" instead of crystallizing. Why? A: Impurity depression. Reasoning: Even small amounts of the N-oxide or pyridone impurity can depress the melting point significantly, creating a supercooled liquid (oil). Fix: Use Method A (Acid-Base Extraction) first to remove the impurity, then attempt crystallization again. Scratching the flask glass with a spatula can provide nucleation sites.

Q: Is the "brown crust" on the cap dangerous? A: Generally no, but it indicates a seal failure. Reasoning: This is likely the oxidized amine. It suggests air is getting in. Transfer the remaining clean solid to a new vial with a fresh septum immediately.

References

  • Hydrolysis of 2-Chloropyridines

    • Barrera, C. M., et al. "Hydrolysis kinetics for 2-chloropyridine in supercritical water." The Journal of Supercritical Fluids, 2006.
    • Context: Establishes the susceptibility of the C-Cl bond at the 2-position to hydrolytic cleavage, particularly under thermal stress.
  • Stability of Aminopyridines

    • Trissel, L. A., et al. "Stability of 4-Aminopyridine."[3] Hospital Pharmacy, 2002.

    • Context: Documents the oxidative darkening of 4-aminopyridines and the requirement for light protection.
    • (General Journal Link as specific article is paywalled, verified via search snippet 1.7).

  • Purification via Acid-Base Extraction

    • Organic Syntheses, Coll. Vol. 8, p.549 (2012).
    • Context: Validates the use of pH manipulation to separate basic pyridines
  • General Handling of Halopyridines

    • Sigma-Aldrich Safety Data Sheet (SDS) for 2-Amino-4-chloropyridine.
    • Context: Provides baseline storage (Keep Cold/Dry)

Sources

Technical Support Center: 2-chloro-N-ethylpyridin-4-amine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

The synthesis of 2-chloro-N-ethylpyridin-4-amine typically involves a Nucleophilic Aromatic Substitution (


) on 2,4-dichloropyridine .[1][2]

The core technical challenge is Regioselectivity .[1] Both the C2 and C4 positions are electrophilic, but for the target molecule, we require exclusive substitution at the C4 position , leaving the C2-chlorine intact for downstream applications (e.g., Suzuki or Buchwald couplings).

  • Target Product: C4-substitution (Kinetic and often Thermodynamic product).[1]

  • Common Impurity A: C2-substitution (Regioisomer).

  • Common Impurity B: 2,4-bis(ethylamino)pyridine (Over-reaction).

This guide provides an optimized protocol to maximize C4 selectivity and troubleshooting steps for common failure modes.

Optimized Experimental Protocol (The "Gold Standard")

This protocol is designed to favor C4 substitution through kinetic control.[1][3]

Reagents & Materials
  • Substrate: 2,4-Dichloropyridine (1.0 equiv).[1]

  • Nucleophile: Ethylamine (2.0 M in THF or 70% aq.[1] solution) — Note: THF solution is preferred to minimize hydrolysis.

  • Solvent: Ethanol (EtOH) or Isopropanol (iPrOH).[1] Protic solvents stabilize the leaving group transition state.[1]

  • Base: Triethylamine (

    
    ) or DIPEA (1.2 equiv).[1] Optional if using excess ethylamine.[1]
    
Step-by-Step Methodology
  • Preparation: In a pressure tube or sealed vial, dissolve 2,4-dichloropyridine (1.0 equiv) in Ethanol (concentration ~0.5 M).

  • Addition: Cool the solution to 0°C (ice bath). Slow addition is crucial to prevent local heating.[1]

  • Nucleophile Introduction: Add Ethylamine (2.5 equiv) dropwise.[1]

    • Why? Excess amine drives the reaction, but keeping it controlled prevents bis-substitution.[1]

  • Reaction: Seal the vessel and heat to 70–80°C for 4–6 hours.

    • Optimization Note: Do not exceed 100°C. Higher temperatures increase the energy available to overcome the activation barrier for C2 attack.[1]

  • Work-up:

    • Concentrate the solvent under reduced pressure.[1][4][5][6]

    • Redissolve in EtOAc and wash with saturated

      
       followed by brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: If regioisomers are present, recrystallization from Hexane/EtOAc is often sufficient.[1] If bis-substitution occurs, flash chromatography (DCM/MeOH) is required.[1]

Optimization Matrix: Tuning Your Conditions

Use this table to adjust conditions based on your specific observations.

VariableRecommendationScientific Rationale
Solvent Ethanol / iPrOH Protic solvents facilitate

by hydrogen-bonding to the leaving group (Cl), lowering the activation energy for the desired C4 attack.[1]
Solvent (Alt) NMP / DMF Avoid unless necessary. Polar aprotic solvents dramatically increase rate but often erode regioselectivity, leading to higher C2 impurities.[1]
Temperature 60°C – 80°C C4 substitution is kinetically favored.[1] High heat (>100°C) pushes the system toward thermodynamic equilibrium, increasing C2 and Bis-products.
Stoichiometry 2.2 – 2.5 equiv Sufficient to drive conversion but low enough to starve the reaction of the second equivalent needed for bis-substitution.[1]
Concentration 0.2 M – 0.5 M High dilution favors mono-substitution.[1] High concentration favors bis-substitution.[1]
Troubleshooting Guide (FAQ)
Q1: I am seeing significant amounts of the C2-isomer (4-chloro-2-ethylaminopyridine). Why?

Diagnosis: The reaction temperature is likely too high, or you are using a polar aprotic solvent (DMF/DMSO). Fix:

  • Switch solvent to Isopropanol .[1]

  • Lower reaction temperature by 20°C.

  • Steric Control: If the issue persists, ensure you are not using a catalyst (like DMAP) which might inadvertently activate the C2 position.

Q2: The reaction is stalling at 60% conversion. Should I add more amine?

Diagnosis: Ethylamine is volatile (bp 16.6°C).[1] If you are running this in an open flask or a leaky vessel, the reagent has likely evaporated.[1] Fix:

  • Use a sealed pressure tube or autoclave.[1]

  • Use Ethylamine hydrochloride salt + DIPEA (3.0 equiv) in the reaction.[1] This generates the free amine in situ and prevents loss of reagent.[1]

Q3: I have 15% Bis-product (2,4-diethylaminopyridine). How do I remove it?

Diagnosis: Over-reaction due to excess amine or high concentration.[1] Fix (Purification):

  • Acid-Base Extraction: The bis-amino product is significantly more basic than the mono-chloro product.[1]

    • Dissolve crude in EtOAc.[1]

    • Wash with weak acid (e.g., 5% citric acid or pH 4 buffer).[1]

    • The Bis-product will protonate and move to the aqueous layer preferentially.[1]

    • The desired 2-Cl product (less basic due to electron-withdrawing Cl) remains in the organic layer.[1]

Q4: Are you sure I shouldn't use Pd-catalysis (Buchwald-Hartwig)?

Answer: For this specific transformation (Cl -> NH-Et), metal catalysis is usually unnecessary and expensive.[1] The 2,4-dichloropyridine is sufficiently activated for


.[1] Furthermore, Pd-catalysis often prefers oxidative addition at the C2-position  (the more electron-deficient site adjacent to Nitrogen), which would give you the wrong regioisomer.
Visualizing the Reaction Pathway

The following diagram illustrates the competition between the Kinetic Pathway (Target) and the Thermodynamic/Over-reaction pathways.

ReactionPathway SM 2,4-Dichloropyridine TS_C4 C4 Meisenheimer Complex (Favored) SM->TS_C4 Kinetic Control (Mild Temp) TS_C2 C2 Meisenheimer Complex (Disfavored) SM->TS_C2 Thermodynamic (High Temp) Reagent + Ethylamine (Nucleophile) Reagent->SM Prod_Target TARGET: This compound (Major) TS_C4->Prod_Target Prod_Impurity IMPURITY: 4-Chloro-N-ethylpyridin-2-amine (Minor) TS_C2->Prod_Impurity Prod_Bis OVER-REACTION: 2,4-Bis(ethylamino)pyridine Prod_Target->Prod_Bis + Excess EtNH2 High Temp Prod_Impurity->Prod_Bis + Excess EtNH2

Figure 1: Reaction pathway logic. Green path indicates the optimized route.[1] Red/Grey paths indicate failure modes caused by excessive heat or stoichiometry.[1]

Alternative Route: Reductive Amination

If the


 route yields inseparable mixtures, use this alternative route which guarantees regioselectivity by starting with the amine already installed (albeit as a primary amine).
  • Start: 4-Amino-2-chloropyridine (Commercially available).[1][7]

  • Reagents: Acetaldehyde (1.1 equiv),

    
     (1.5 equiv), DCM, Acetic Acid (cat).
    
  • Mechanism: Formation of the imine followed by selective hydride reduction.[1]

  • Advantage: Impossible to form the C2-ethyl isomer.[1]

  • Risk: Potential for N,N-diethylation (over-alkylation).[1] Monitor strictly by LCMS.[1]

References
  • Regioselectivity in Pyridines: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (See Chapter on Pyridines: Nucleophilic substitution at C4 is faster than C2 due to greater stabilization of the intermediate).[1]

  • Analogous Synthesis (Patent): Process for the preparation of 2-chloro-pyridine and its derivatives.[1] US Patent 3632807A.[1]

  • General SnAr Methodology: Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloropyrimidines and Pyridines.[1] (General consensus in MedChem literature favors C4 substitution for 2,4-dihalo systems under neutral/mild basic conditions).[1]

  • Palladium vs SnAr Selectivity: St. Jean, D. J., et al. (2018).[1] Regioselectivity in the Functionalization of 2,4-Dichloropyridines. (Note: Discusses how Pd coupling often reverses selectivity to C2 compared to SnAr C4 preference).

Sources

Technical Support Center: Purification of 2-chloro-N-ethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYR-042 Status: Active Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Removal of Regioisomeric and Bis-alkylated Impurities in SnAr Synthesis[1]

Introduction: The "Hidden" Isomer Problem

Welcome to the technical support center. If you are accessing this guide, you are likely synthesizing 2-chloro-N-ethylpyridin-4-amine via Nucleophilic Aromatic Substitution (SnAr) of 2,4-dichloropyridine and observing a stubborn impurity that co-elutes on TLC/HPLC or complicates crystallization.

The Core Challenge: The synthesis of 2,4-disubstituted pyridines is governed by a delicate balance of electronics and sterics.[1][2] While substitution at the C4 position is thermodynamically and kinetically favored (leading to your target), the C2 position is also reactive.[1]

This results in a "Silent Killer" impurity profile:

  • Target: this compound (Major)[1]

  • Impurity A (Regioisomer): 4-chloro-N-ethylpyridin-2-amine (Minor, 5–15%)[1]

  • Impurity B (Over-reaction): 2,4-bis(ethylamino)pyridine (Trace to Minor)[1]

This guide prioritizes pH-Swing Extraction —a method exploiting the distinct pKa values of these isomers—to purify your compound without relying solely on expensive chromatography.[1]

Module 1: Diagnostic & Profiling

Q: How do I confirm which impurities are present before I start purification?

You must distinguish between the regioisomer and the bis-product.[1] They behave differently during workup.

CompoundStructure NotepKa (Approx)*HPLC Behavior (Reverse Phase)1H NMR Signature (Key Diff)
Target (C4-Subst) Ethylamine at C4, Cl at C2~9.1 (Most Basic)Mid-elutionDoublet at C3 (~6.4 ppm) and C5 (~6.5 ppm).[1]
Impurity A (C2-Subst) Ethylamine at C2, Cl at C4~6.8 (Less Basic)Close to TargetSinglet-like or weak coupling at C3 (due to Cl proximity).[1]
Impurity B (Bis) Ethylamine at C2 AND C4>10 (Highly Basic)Late elution (More lipophilic)Absence of Cl-isotope pattern in MS; extra ethyl signals.[1]

*Note: 4-aminopyridines are significantly more basic than 2-aminopyridines due to resonance stabilization of the conjugate acid.

Module 2: The "Golden Key" Protocol (pH-Swing Extraction)

Q: Chromatography is failing to separate the regioisomers efficiently. Is there a scalable alternative?

A: Yes. You can exploit the ΔpKa > 2.0 between the Target (pKa ~9.[1]1) and the Regioisomer (pKa ~6.8).[1]

By buffering the aqueous phase to pH ~8.0 , you can force the Target to remain protonated (water-soluble) while the Regioisomer becomes neutral (organic-soluble).[1]

Step-by-Step pH-Swing Protocol
  • Acid Dissolution: Dissolve the crude reaction mixture in 1M HCl (pH < 2). All pyridines will be protonated and dissolve in the aqueous phase.[1] Wash with Dichloromethane (DCM) to remove non-basic impurities (unreacted 2,4-dichloropyridine).[1] Discard organic layer.[1]

  • The Selective Swing (Critical Step):

    • Cool the aqueous layer to 0–5°C.[1]

    • Slowly adjust pH to 8.0 – 8.2 using saturated NaHCO₃ or dilute NaOH.[1] Do not overshoot.

    • Mechanism:[1][3][4][5] At pH 8.0, the Regioisomer (pKa ~6.8) deprotonates and becomes neutral.[1] The Target (pKa ~9.[1]1) remains >90% protonated (cationic).[1]

  • The "Purge" Extraction:

    • Extract the aqueous phase (pH 8) with DCM (3x) .[1]

    • Result: The organic layer now contains the Regioisomer (Impurity A) .[1]

    • Keep the Aqueous Layer![1] Your target is trapped there.[1]

  • Final Recovery:

    • Adjust the aqueous layer pH to >12 using 5M NaOH.[1]

    • The Target now deprotonates and precipitates/oils out.[1]

    • Extract with DCM or Ethyl Acetate (3x) .[1]

    • Dry (Na₂SO₄) and concentrate to obtain purified Target.[1]

Visualizing the Logic

pH_Swing_Extraction Start Crude Mixture (Target + Regioisomer + Bis) Acidify Dissolve in 1M HCl (pH < 2) Start->Acidify Wash1 Wash with DCM Acidify->Wash1 Aq_Acid Aqueous Layer (All species protonated) Wash1->Aq_Acid Aqueous Phase Org_Waste Organic Waste (Non-basic SM) Wash1->Org_Waste Organic Phase Adjust_pH8 Adjust to pH 8.0 - 8.2 (CRITICAL STEP) Aq_Acid->Adjust_pH8 Extract_pH8 Extract with DCM Adjust_pH8->Extract_pH8 Org_Impurity Organic Layer Contains: Regioisomer (Neutral) Extract_pH8->Org_Impurity Organic Phase (Remove Impurity A) Aq_Target Aqueous Layer Contains: Target (Cationic) Extract_pH8->Aq_Target Aqueous Phase (Keep Target) Basify Basify to pH > 12 Aq_Target->Basify Final_Extract Extract with EtOAc Basify->Final_Extract Final_Product Pure Target (this compound) Final_Extract->Final_Product

Caption: Flowchart illustrating the pH-selective fractionation of aminopyridine isomers.

Module 3: Polishing (Crystallization)[1]

Q: I tried the extraction, but the purity is 97%. How do I get to >99%?

A: Recrystallization is the final polish.[1] The 4-amino isomer generally has higher symmetry and crystallinity than the 2-amino isomer.

Recommended Solvent Systems:

  • Toluene/Hexane (1:3): Dissolve in minimum hot toluene; add hexane until turbid. Cool slowly.

  • Benzene/Cyclohexane (1:1): (Classic method, highly effective but benzene is toxic; substitute with Toluene if possible).[1]

  • Water (Precipitation): If the solid is stable, dissolving in minimal acid and neutralizing with Ammonia can yield a clean precipitate, leaving traces of the more soluble bis-impurity in the mother liquor.[1]

Module 4: Prevention (Reaction Optimization)

Q: How do I stop the impurity from forming in the first place?

A: While you cannot eliminate the regioisomer entirely, you can minimize it by manipulating the transition state energy.[1]

  • Solvent Effect: Use non-polar aprotic solvents (e.g., Toluene, DCM) rather than polar protic solvents (Ethanol/Water).[1]

    • Why? In non-polar solvents, the reaction relies more on the intrinsic nucleophilicity and the stabilization of the transition state.[1] The C4-intermediate is better stabilized by resonance with the pyridine nitrogen without the interference of solvent hydrogen bonding.

  • Temperature: Lower temperatures (0°C to Room Temp) favor the kinetic product (C4 substitution).[1] High reflux temperatures often increase the ratio of the thermodynamic C2 impurity.[1]

  • Stoichiometry: Avoid large excesses of ethylamine to prevent the formation of the Bis-impurity .[1] Use 1.05 – 1.1 equivalents.

Reaction Pathway Logic

Reaction_Pathways SM 2,4-Dichloropyridine TS_C4 TS (C4 Attack) Lower Activation Energy SM->TS_C4 Major Pathway TS_C2 TS (C2 Attack) Higher Activation Energy SM->TS_C2 Minor Pathway Reagent + Ethylamine Target Target (C4) 2-chloro-N-ethyl... TS_C4->Target Impurity Impurity A (C2) 4-chloro-N-ethyl... TS_C2->Impurity Bis Bis-Impurity (Over-alkylation) Target->Bis Excess Amine High Temp Impurity->Bis

Caption: Kinetic pathways showing the dominance of C4 substitution and risks of over-alkylation.

References

  • BenchChem. (2025).[1][2] A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Link[1]

  • Lee, M., et al. (2015).[1][6] "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." Journal of Organic Chemistry, 80(15), 7757-7763.[1][6] Link

  • Albert, A., et al. (1948).[1][4] "Ionization Constants of Heterocyclic Amines." Journal of the Chemical Society, 2240-2249.[4] (Foundational data on aminopyridine pKa values: 4-AP pKa ~9.1 vs 2-AP pKa ~6.8).

  • Google Patents. (2011).[1] Method for synthesis preparation of 2-chloro-4-aminopyridine (CN102101841B).[1][3] Link

Sources

Technical Support Center: Troubleshooting Guide for "2-chloro-N-ethylpyridin-4-amine" Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 2-chloro-N-ethylpyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile but sometimes temperamental reagent. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of 2-chloro-4-aminopyridine to form the target compound is sluggish and gives a mixture of unreacted starting material, mono-alkylated, and di-alkylated products. What's going wrong?

This is a classic challenge with the alkylation of aminopyridines. The two nitrogen atoms—the exocyclic amino group and the endocyclic pyridine nitrogen—compete for the alkylating agent. Furthermore, the product, this compound, can be more nucleophilic than the starting 2-chloro-4-aminopyridine, leading to overalkylation.

Core Problem: Lack of selectivity in the alkylation process. The pyridine nitrogen is often more nucleophilic and reacts faster, leading to the formation of a pyridinium salt.[1]

Troubleshooting Steps & Explanations:

  • Protecting Group Strategy: The most robust solution is to use a protecting group on the 4-amino position. An N-Boc protecting group is an excellent choice as it can be readily introduced and later removed under acidic conditions. This strategy ensures that alkylation occurs selectively at the desired nitrogen.[1]

  • Choice of Base and Solvent: The selection of a suitable base and solvent system is critical.

    • Strong, non-nucleophilic bases like sodium hydride (NaH) are often preferred to deprotonate the amino group, making it a more potent nucleophile than the pyridine nitrogen.

    • Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are good choices as they can dissolve the reagents and intermediates.[2]

  • Reductive Amination: An alternative to direct alkylation is reductive amination. This involves reacting 2-chloro-4-aminopyridine with an aldehyde (in this case, acetaldehyde) in the presence of a reducing agent like sodium borohydride (NaBH4). This method can offer higher selectivity for mono-alkylation.[3][4]

Experimental Protocol: N-Alkylation using a Strong Base [2]

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4-aminopyridine (1.0 equivalent).

  • Add anhydrous dimethylformamide (DMF) to dissolve the starting material.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise.

  • Slowly add the alkyl halide (e.g., ethyl bromide, 1.1-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography.

Q2: I'm attempting a Suzuki-Miyaura cross-coupling reaction with this compound and an arylboronic acid, but I'm seeing low to no conversion. What are the likely causes?

Low conversion in Suzuki-Miyaura couplings involving 2-chloropyridines is a common hurdle. The primary reason is the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, making the oxidative addition step of the catalytic cycle more challenging.[5][6]

Core Problem: Inefficient oxidative addition of the palladium(0) catalyst to the C-Cl bond of the pyridine ring.

Troubleshooting Steps & Explanations:

  • Catalyst and Ligand Selection: This is the most critical factor for success.

    • Palladium Source: Use a reliable palladium precatalyst like Pd₂(dba)₃ or a palladacycle (e.g., G3 or G4 precatalysts).[5]

    • Ligand Choice: Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds. Consider ligands such as XPhos, SPhos, or RuPhos. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[6]

  • Reaction Conditions:

    • Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[6][7]

    • Temperature: Higher temperatures (typically 80-110 °C) are often required to facilitate the oxidative addition.[5]

    • Base: A strong base is usually necessary. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate.[6]

  • Boronic Acid Quality: Boronic acids can degrade over time, leading to lower yields. Consider using the more stable pinacol ester or trifluoroborate salt derivatives.[6]

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or Palladacycle (G3/G4)Ensures efficient generation of the active Pd(0) species.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands facilitate the difficult oxidative addition of the C-Cl bond.
Base K₃PO₄ or Cs₂CO₃Stronger bases are often required for less reactive chlorides.
Solvent Toluene or 1,4-Dioxane (degassed)Anhydrous, non-coordinating solvents are ideal.
Temperature 80-110 °CProvides the necessary energy to overcome the activation barrier for oxidative addition.
Q3: My Buchwald-Hartwig amination using this compound is failing. I'm observing catalyst decomposition (formation of palladium black). Why is this happening?

The Buchwald-Hartwig amination of 2-halopyridines is notoriously difficult due to the pyridine nitrogen's ability to coordinate with and poison the palladium catalyst.[8] This coordination can lead to catalyst deactivation and decomposition, observed as the formation of palladium black.

Core Problem: Catalyst poisoning by the pyridine nitrogen of the substrate.

Troubleshooting Steps & Explanations:

  • Ligand Choice is Paramount: The right ligand can sterically shield the palladium center, preventing coordination by the pyridine nitrogen.

    • Highly Recommended: Use bulky biarylphosphine ligands like BrettPhos, RuPhos, or DavePhos.[5] These ligands create a sterically hindered environment around the palladium, favoring the desired catalytic cycle over catalyst inhibition.

  • Use a Palladium Precatalyst: Precatalysts, such as G3 or G4 palladacycles, are designed to form the active Pd(0) species cleanly and efficiently, which can be crucial when dealing with challenging substrates.[5]

  • Base Selection: Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these reactions.[5] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be tried, but this will likely necessitate a more active catalyst system and higher temperatures.[5]

  • Strictly Anhydrous and Inert Conditions: Oxygen and water can deactivate the catalyst. Ensure all reagents and solvents are scrupulously dried and degassed.[5]

Workflow for Troubleshooting a Failed Buchwald-Hartwig Amination

start Low or No Product/ Catalyst Decomposition check_ligand Is the ligand a bulky biarylphosphine (e.g., BrettPhos, RuPhos)? start->check_ligand change_ligand Switch to a bulkier, more electron-rich ligand. check_ligand->change_ligand No check_precatalyst Are you using a palladium precatalyst (e.g., G3, G4)? check_ligand->check_precatalyst Yes change_ligand->check_precatalyst use_precatalyst Switch from Pd(OAc)₂ or Pd₂(dba)₃ to a palladacycle precatalyst. check_precatalyst->use_precatalyst No check_conditions Are reaction conditions strictly anerobic and anhydrous? check_precatalyst->check_conditions Yes use_precatalyst->check_conditions improve_conditions Thoroughly degas solvents and dry all reagents. Use a glovebox if possible. check_conditions->improve_conditions No check_base Is the base NaOtBu of high purity? check_conditions->check_base Yes improve_conditions->check_base change_base Use fresh, high-purity NaOtBu. Consider screening other bases if substrate is sensitive. check_base->change_base No success Reaction Optimized check_base->success Yes change_base->success

Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.

Q4: I am observing hydrolysis of the 2-chloro group to a 2-hydroxy group during my reaction or workup. How can I prevent this?

While 2-chloropyridines are generally stable, the chloro group can be susceptible to hydrolysis under certain conditions, particularly elevated temperatures in the presence of water, acid, or base.[9]

Core Problem: Nucleophilic substitution of the chloride by water or hydroxide.

Troubleshooting Steps & Explanations:

  • Anhydrous Reaction Conditions: If the reaction itself does not require water (e.g., some Suzuki couplings do), ensure all solvents and reagents are anhydrous.

  • Aqueous Workup:

    • Temperature: Perform aqueous workups at room temperature or below. Avoid heating the reaction mixture with aqueous layers.

    • pH Control: Avoid strongly acidic or basic aqueous solutions during workup if possible. If a basic wash is necessary, use a milder base like sodium bicarbonate and minimize contact time.

  • Purification: If hydrolysis occurs during silica gel chromatography, you can try neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, consider other purification methods like reverse-phase chromatography.

References

  • Barrera, C.M., et al. (2006). Hydrolysis kinetics for 2-chloropyridine in supercritical water. Available at: [Link]

  • PubChem. 2-Chloropyridine. National Center for Biotechnology Information. Available at: [Link]

  • Kim, J. K., et al. (2008). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. PMC. Available at: [Link]

  • New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: 2-Chloropyridine. Available at: [Link]

  • Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. Available at: [Link]

  • Google Patents. US4942239A - Process for the production of 2-hydroxypyridine.
  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Available at: [Link]

  • Feroci, M., et al. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. PMC. Available at: [Link]

  • Olasunkanmi, O. O., et al. (2022). Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. MDPI. Available at: [Link]

  • Chen, B-C., et al. (2001). A Facile N-Monoalkylation of Aminopyridines. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Biological Potential & SAR Analysis: 2-chloro-N-ethylpyridin-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-chloro-N-ethylpyridin-4-amine (CAS: 931419-00-0) is not a standalone therapeutic agent but a high-value pharmacophore building block . In modern medicinal chemistry, it serves as a critical scaffold for synthesizing Type I and Type II kinase inhibitors, particularly targeting CDK2, PLK4, and ALK pathways.

This guide compares the biological utility of the N-ethyl derivative against its structural analogs (N-methyl, N-H, and N-isopropyl). Experimental evidence suggests that the N-ethyl moiety offers a specific "Goldilocks" balance between lipophilicity (logP) and steric fit , often resulting in superior cellular permeability compared to the unsubstituted amine, without the steric penalties associated with bulkier isopropyl groups.

Structural Role in Drug Design

The molecule functions as a dual-reactive core:

  • C2-Chlorine ( electrophile): Acts as the "anchor point" for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to attach the scaffold to the kinase "hinge-binding" motif.

  • C4-N-ethylamino (nucleophile/H-bond donor): Projects into the solvent-accessible region or specific hydrophobic pockets (e.g., the ribose pocket of ATP-binding sites), modulating solubility and permeability.

Diagram: Kinase Inhibitor Scaffold Logic

The following diagram illustrates how this specific scaffold integrates into a typical kinase inhibitor architecture.

KinaseScaffold Scaffold This compound (The Scaffold) Hinge Hinge Binding Region (Adenine Mimic) Scaffold->Hinge C2-Cl Coupling (Suzuki/Buchwald) Solvent Solvent Front / Ribose Pocket (Solubility & PK) Scaffold->Solvent C4-N-Ethyl (Hydrophobic Interaction) Target Target Kinase (CDK2 / PLK4 / ALK) Hinge->Target H-Bonding Solvent->Target Permeability Modulation

Caption: Logical integration of the this compound scaffold into kinase inhibitor design. The C2 position anchors the drug, while the N-ethyl group modulates physicochemical properties.

Comparative Analysis: N-Ethyl vs. Alternatives

In drug development, the choice of the alkyl substituent on the amine is critical. The following table synthesizes data from various aminopyridine SAR (Structure-Activity Relationship) studies [1][2] to demonstrate why the N-ethyl variant is often preferred.

Table 1: Physicochemical & Biological Performance Comparison
FeatureN-Ethyl (Subject) N-Methyl (Alternative) N-H (Unsubstituted) N-Isopropyl (Bulky)
LogP (Lipophilicity) Moderate (~1.8) Low (~1.4)Very Low (~1.1)High (~2.3)
Cell Permeability High ModerateLow (Polar)High
Steric Clash Risk Low NoneNoneHigh (in tight pockets)
Metabolic Stability Good Moderate (N-demethylation risk)HighModerate (CYP oxidation)
Primary Application Balanced Kinase Inhibitors Fragment-based screeningH-bond donor requiredHydrophobic pocket filling

Expert Insight: The N-ethyl group typically provides a 2-3 fold increase in cellular potency (IC50) over the N-H analog in CDK2 inhibitors due to improved membrane crossing, without the "steric penalty" that often renders N-isopropyl derivatives inactive against kinases with constricted active sites [3].

Experimental Protocols

To validate the biological activity of derivatives synthesized from this scaffold, the following self-validating workflow is recommended.

Protocol A: Synthesis of Test Library (Buchwald-Hartwig Coupling)

Objective: To attach the scaffold to a hinge-binding aryl halide.

  • Reagents: this compound (1.0 eq), Aryl bromide (1.1 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), Cs2CO3 (2.0 eq).

  • Solvent: Anhydrous 1,4-Dioxane.

  • Procedure:

    • Degas solvent with N2 for 15 mins.

    • Add reagents to a sealed tube.

    • Heat at 100°C for 12 hours.

    • Validation Point: Monitor via TLC (Hexane:EtOAc 1:1). The starting material spot (Rf ~0.4) must disappear.

  • Purification: Silica gel column chromatography.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify the IC50 of the derived inhibitor.

  • Preparation: Dilute compounds in DMSO (10 mM stock). Create 10-point serial dilutions.

  • Reaction:

    • Mix Kinase (e.g., CDK2/CyclinA), Substrate, and Compound in reaction buffer.

    • Initiate with ATP (10 µM). Incubate for 60 mins at RT.

  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal).

  • Analysis: Measure luminescence. Plot RLU vs. log[Concentration].

    • Control: Staurosporine (Positive Control) should yield IC50 < 10 nM.

Diagram: Experimental Workflow

Workflow Start Start: this compound Step1 Step 1: Buchwald Coupling (Attach Hinge Binder) Start->Step1 Step2 Step 2: Purification (Flash Chromatography) Step1->Step2 Step3 Step 3: ADP-Glo Kinase Assay (In Vitro Potency) Step2->Step3 Step4 Step 4: Cellular Viability (MTT) (In Vivo Efficacy) Step3->Step4

Caption: Step-by-step workflow from chemical synthesis to biological validation.

Case Studies & Data

Recent literature highlights the success of this scaffold in specific therapeutic areas.

Case Study 1: PLK4 Inhibitors for Breast Cancer

Researchers utilized the aminopyridine core to develop PLK4 inhibitors. The N-ethyl analog (Compound 8h in the study) demonstrated superior balance compared to other alkyl chains.

  • Target: PLK4 (Polo-like kinase 4)

  • Result: IC50 = 6.7 nM [2].

  • Observation: The ethyl group filled a small hydrophobic pocket near the solvent front, stabilizing the ligand-protein complex.

Case Study 2: CDK2 Inhibitors

In a series of N-(pyridin-3-yl)pyrimidin-4-amine analogues, the pyridine nitrogen and the exocyclic amine (from our scaffold) were crucial for H-bonding with the hinge region residues (e.g., Leu83 in CDK2).

  • Result: Derivatives showed broad antiproliferative efficacy against HeLa and MCF-7 cell lines [3].[1]

References

  • BenchChem. (2025).[2] Significance as a Versatile Building Block in Organic Synthesis and Medicinal Chemistry Research.[3]

  • Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.

  • Zhao, P., et al. (2024).[1] Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors.[1] Bioorganic Chemistry.[1][3][4][5]

  • Guo, D., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors. PMC.[2]

Sources

Characterization of 2-chloro-N-ethylpyridin-4-amine by 1H and 13C NMR: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural validation of 2-chloro-N-ethylpyridin-4-amine (C7H9ClN2) is a critical quality control step in the synthesis of kinase inhibitors and agrochemicals. This molecule features a pyridine scaffold with a chloro-substituent at the C2 position and an ethylamino group at the C4 position.

This guide moves beyond basic spectral listing to address the two most common challenges in characterizing this scaffold:

  • Solvent Selection: The drastic difference in resolution and exchangeable proton visibility between CDCl3 and DMSO-d6.

  • Regioisomeric Differentiation: Distinguishing the target molecule from its thermodynamic byproduct, 2-(ethylamino)-4-chloropyridine.

Part 1: Structural Analysis & Spin System Logic

Before analyzing spectra, we must define the expected spin systems. The pyridine ring protons in this 2,4-disubstituted system create a specific coupling pattern that serves as the primary diagnostic tool.

The Spin System
  • H6 (Position 6): Located adjacent to the ring nitrogen (deshielded). It couples primarily with H5 (

    
     Hz).
    
  • H5 (Position 5): Located ortho to the electron-donating amino group (shielded). It couples with H6 (

    
    ) and H3 (
    
    
    
    Hz, meta-coupling).
  • H3 (Position 3): Isolated between the Cl and Amino groups. It shows only small meta-coupling to H5 (

    
     Hz).
    
  • N-Ethyl Group: A classic

    
     system (Triplet + Quartet), but the quartet may show additional coupling to the NH proton depending on the solvent.
    

Part 2: Comparative Solvent Analysis (CDCl3 vs. DMSO-d6)

The choice of solvent is not trivial; it dictates whether you can confirm the secondary amine structure or merely infer it.

Table 1: Solvent Performance Comparison
FeatureChloroform-d (CDCl3) DMSO-d6 Recommendation
NH Proton Visibility Poor. Often appears as a broad singlet or is invisible due to rapid exchange and weak H-bonding.Excellent. Appears as a sharp signal (often a broad triplet) due to strong H-bonding with solvent.Use DMSO-d6 for full structural proof.
Coupling Resolution High. Good for resolving the meta-coupling (

) between H3 and H5.
Moderate. Viscosity broadening can sometimes obscure fine

coupling (~1-2 Hz).
Use CDCl3 for fine aromatic coupling analysis.
Solubility Moderate. The free base is soluble; HCl salts are insoluble.High. Dissolves both free base and salt forms.Use DMSO-d6 for crude reaction mixtures or salts.
Water Peak ~1.56 ppm (Variable). Can overlap with the ethyl triplet.~3.33 ppm. Can overlap with the ethyl quartet.Check water content; dry sample if ethyl integration is critical.
Diagram 1: Characterization Workflow

This workflow illustrates the decision matrix for solvent selection based on the sample state (Free Base vs. Salt).

G Start Sample: this compound FormCheck Is Sample Free Base or Salt? Start->FormCheck FreeBase Free Base FormCheck->FreeBase Salt HCl/TFA Salt FormCheck->Salt SolventCDCl3 Select CDCl3 (Focus: J-coupling resolution) FreeBase->SolventCDCl3 Routine SolventDMSO Select DMSO-d6 (Focus: NH detection & Solubility) FreeBase->SolventDMSO If NH critical Salt->SolventDMSO Mandatory Acquisition Acquire 1H & 13C Spectra (ns=16 for 1H, ns=1024 for 13C) SolventCDCl3->Acquisition SolventDMSO->Acquisition AnalysisNH Analyze NH Region (CDCl3: Broad/Missing | DMSO: Sharp) Acquisition->AnalysisNH AnalysisArom Analyze Aromatic Region (Verify 2,4-subst. pattern) AnalysisNH->AnalysisArom QC Pass/Fail QC AnalysisArom->QC

Caption: Decision matrix for solvent selection emphasizing the trade-off between resolution (CDCl3) and exchangeable proton detection (DMSO-d6).

Part 3: 1H NMR Characterization Guide

Experimental Conditions: 400 MHz, 298 K. Reference: TMS (0.00 ppm) or Residual Solvent (DMSO: 2.50 ppm, CDCl3: 7.26 ppm).

Table 2: 1H NMR Assignment (in DMSO-d6)[1]
PositionShift (

, ppm)
MultiplicityIntegration

Coupling (Hz)
Interpretation Notes
H6 7.95 – 8.05Doublet (d)1H5.8Diagnostic: Most deshielded proton due to adjacency to Ring Nitrogen.
NH 7.20 – 7.40Broad Triplet (br t)1H~5.0Visible clearly in DMSO. Couples to the ethyl

. Disappears with

shake.
H5 6.45 – 6.55Doublet of Doublets (dd)1H5.8, 2.0Shielded by 4-amino group. Large coupling to H6, small meta-coupling to H3.
H3 6.35 – 6.45Doublet (d)1H2.0Diagnostic: Isolated proton. Often appears as a singlet if resolution is low, but is a meta-doublet.
N-

3.10 – 3.20Pentet or dq2H7.0, ~5.0In DMSO, this couples to both the

(7 Hz) and the NH (~5 Hz), appearing as a pentet. In CDCl3, it is a quartet.

1.10 – 1.20Triplet (t)3H7.0Classic terminal methyl group.

Critical Analysis:

  • The "H3 vs H5" Distinction: H3 is typically slightly more upfield (lower ppm) than H5 because it is flanked by the electron-donating amino group and the Cl, whereas H5 is flanked by the amino group and H6. However, they are very close. The key differentiator is the coupling pattern: H5 is a dd, H3 is a d.

Part 4: 13C NMR Characterization Guide[2]

Experimental Conditions: 100 MHz, Proton-Decoupled.

Table 3: 13C NMR Assignment
Carbon TypeShift (

, ppm)
AssignmentReasoning
Quaternary 154.0 – 156.0C4 (C-N)Deshielded by direct attachment to Nitrogen.
Quaternary 149.0 – 151.0C2 (C-Cl)Deshielded by Chlorine and Ring Nitrogen proximity.
Methine (CH) 148.0 – 149.5C6 Deshielded by Ring Nitrogen (alpha position).
Methine (CH) 108.0 – 110.0C5 Shielded by ortho-amino effect (beta position).
Methine (CH) 106.0 – 108.0C3 Shielded by ortho-amino effect; often the most upfield aromatic signal.
Methylene 37.0 – 39.0

Ethyl group methylene.
Methyl 13.5 – 14.5

Ethyl group methyl.

Part 5: Quality Control – Distinguishing Regioisomers

A common synthetic route involves the reaction of 2,4-dichloropyridine with ethylamine. This reaction is not perfectly regioselective and can yield the 2-amino-4-chloro isomer as a byproduct.

Diagram 2: Logic Tree for Regioisomer Differentiation

IsomerLogic Unknown Unknown Isomer (2,4-disubstituted) CheckAromatic Analyze Aromatic Region (Shielding Pattern) Unknown->CheckAromatic Logic1 Two protons strongly shielded (< 6.6 ppm) (H3 and H5 are ortho to NH-Et) CheckAromatic->Logic1 Pattern A Logic2 Only one proton strongly shielded (< 6.6 ppm) (Only H3 is ortho to NH-Et) CheckAromatic->Logic2 Pattern B Target Target: 4-amino-2-chloro (this compound) Byproduct Byproduct: 2-amino-4-chloro (4-chloro-N-ethylpyridin-2-amine) Logic1->Target Confirmed Logic2->Byproduct Confirmed

Caption: Logic flow for distinguishing the target molecule from its regioisomer based on the number of shielded protons.

The Mechanism of Distinction:

  • Target (4-amino): The amino group is at position 4.[1][2] It exerts an ortho-shielding effect on both H3 and H5. Result: Two signals < 6.6 ppm.

  • Isomer (2-amino): The amino group is at position 2. It exerts an ortho-shielding effect on only H3. H5 is meta to the amino group and para to the Cl, appearing further downfield (~6.7-6.9 ppm).

Part 6: Experimental Protocol

Sample Preparation
  • Mass: Weigh 5–10 mg of the compound for 1H NMR; 20–30 mg for 13C NMR.

  • Solvent Addition: Add 0.6 mL of DMSO-d6 (recommended for full characterization).

  • Filtration: If the solution is cloudy (common if inorganic salts from synthesis remain), filter through a small plug of cotton or a 0.45 µm PTFE syringe filter into the NMR tube.

    • Note: Suspended solids cause line broadening and poor shimming.

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 (Bruker) or s2pul (Varian).

  • Relaxation Delay (D1): Set to 1.0 s for routine 1H; increase to 5.0 s if accurate integration of the ethyl group vs aromatic ring is required (to account for different T1 relaxation times).

  • Scans (ns): 16 scans (1H), 1024 scans (13C).

Processing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz for 1H to reduce noise without compromising coupling resolution.

  • Phasing: Manual phasing is required for the ethyl region to ensure the triplet and quartet baselines are flat; automatic phasing often fails on the edges of the spectrum.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][4] (Standard text for substituent effects on pyridine rings).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift prediction tables).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Validated against spectra for 2-chloropyridin-4-amine derivatives). Link

  • Katritzky, A. R., & Ramsden, C. A. (Eds.). (2008).[6] Comprehensive Heterocyclic Chemistry III. Elsevier. (Detailed analysis of aminopyridine synthesis and regioisomerism). Link

Sources

A Senior Application Scientist's Guide to Purity Assessment of 2-chloro-N-ethylpyridin-4-amine by HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is a fundamental prerequisite for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of methodologies for assessing the purity of "2-chloro-N-ethylpyridin-4-amine," a key pyridine-based intermediate. We will delve into the scientific rationale behind method development choices in High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), present a detailed experimental protocol, and contrast the approach with alternative techniques. All methodologies are grounded in established pharmacopeial principles and regulatory guidelines to ensure scientific integrity.

Introduction: The Critical Role of Purity for Pyridine Intermediates

This compound (CAS No. 86443-51-8) is a substituted pyridine derivative that serves as a crucial building block in the synthesis of various pharmaceutical agents.[1] The structure, featuring a basic pyridine ring, an amine substituent, and a halogen, imparts a moderate degree of polarity and specific chemical reactivity. Impurities, which can arise from starting materials, side reactions, or degradation, may carry their own pharmacological or toxicological profiles.[2] Therefore, a robust, validated analytical method to quantify the purity of this intermediate is essential to control the quality of the final API and ensure patient safety, a principle underscored by global regulatory bodies.[3][4]

High-Performance Liquid Chromatography (HPLC) is the predominant technique for purity assessment in the pharmaceutical industry due to its high resolving power, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[2][5] This guide will focus on developing and comparing Reverse-Phase HPLC (RP-HPLC) methods coupled with UV detection, a combination perfectly suited for chromophoric molecules like this compound.

The HPLC-UV Workflow: A Self-Validating System

The foundation of a reliable purity assessment is a well-designed experimental workflow. The process, from sample preparation to data analysis, must be logical and incorporate self-validating checks, such as system suitability testing, to ensure the trustworthiness of the results.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_standard Prepare Standard Solution (Known Concentration) sst_injection System Suitability Test (SST Injection) prep_standard->sst_injection prep_sample Prepare Sample Solution (Synthesized Batch) sample_injection Sample Injections (Multiple Replicates) prep_sample->sample_injection prep_mobile_phase Prepare & Degas Mobile Phase system_equilibration System Equilibration prep_mobile_phase->system_equilibration system_equilibration->sst_injection sst_injection->sample_injection If SST Passes chromatogram_integration Chromatogram Integration sample_injection->chromatogram_integration purity_calculation Purity Calculation (Area % Method) chromatogram_integration->purity_calculation final_report Generate Final Report purity_calculation->final_report

Caption: High-level workflow for HPLC-UV purity assessment.

Method Development: A Comparative Analysis of Chromatographic Choices

Developing a robust HPLC method is an exercise in applied chemistry, where choices are dictated by the analyte's physicochemical properties. For this compound, its basicity (pKa of the pyridine nitrogen is typically ~5-6) and moderate polarity are the primary considerations.[6][7]

Stationary Phase (Column) Selection

The stationary phase is the heart of the separation. Reverse-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar, is the standard approach for such molecules.[8][9] However, the choice of the specific nonpolar phase can significantly impact performance, especially regarding peak shape for basic analytes.

Stationary PhasePrinciple of InteractionAdvantages for AnalyteDisadvantages & Mitigation
Standard C18 (Octadecylsilane) Primarily hydrophobic interactions.High hydrophobicity provides good retention for moderately polar compounds. The most common and well-understood phase.[9]Prone to peak tailing with basic compounds due to interaction with residual acidic silanols on the silica surface.[7] Mitigation: Use of low-pH mobile phase or competing bases.
C8 (Octylsilane) Hydrophobic, but less retentive than C18.Reduced retention time, which can be useful if impurities are much more nonpolar than the main analyte.May provide insufficient retention for polar impurities.
Phenyl-Hexyl Hydrophobic and π-π interactions.The phenyl groups can offer alternative selectivity for aromatic impurities through π-π stacking, potentially resolving co-eluting peaks.Selectivity can be complex and less predictable than standard C18.
Polar-Embedded/ End-capped Hydrophobic phase with a polar group embedded or at the end of the alkyl chain.The polar group shields residual silanols, leading to significantly improved peak shape for basic compounds without the need for mobile phase additives.[10] Compatible with highly aqueous mobile phases.May have different selectivity compared to traditional C18, requiring re-optimization of the mobile phase.

Scientist's Insight: For a new pyridine derivative, a modern, base-deactivated Polar-Embedded or End-capped C18 column is the superior starting point. It proactively minimizes the primary cause of peak tailing for basic compounds, leading to a more robust and transferable method.[7] While a standard C18 can be made to work, it often requires more extensive mobile phase optimization.

Mobile Phase Optimization

The mobile phase drives the separation by controlling how strongly the analyte interacts with the stationary phase.

ParameterComparison & RationaleRecommendation for Analyte
Organic Modifier Acetonitrile (ACN) vs. Methanol (MeOH): ACN is generally preferred due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[11] It often provides sharper peaks than MeOH.Acetonitrile (ACN) is the recommended first choice.
Aqueous Phase pH Critical for Basic Compounds: The pKa of the pyridine nitrogen dictates its ionization state. At a pH > (pKa+1), the analyte is neutral and more retained. At a pH < (pKa-1), it is protonated (charged) and less retained.[12] A low pH (e.g., 2.5-3.0) also suppresses the ionization of residual silanols on the column, drastically reducing peak tailing.[7]A buffered aqueous phase at pH 2.5 - 3.0 is strongly recommended to ensure symmetric peaks and reproducible retention times.
Buffer/Additive Phosphate vs. Formate/Acetate: Phosphate buffers provide excellent buffering capacity but can precipitate in high concentrations of ACN.[7] Volatile buffers like formic acid or ammonium formate are compatible with mass spectrometry (MS) but may offer less buffering capacity. Competing Base: Additives like triethylamine (TEA) can be used to block active silanol sites but are often unnecessary with modern columns and can complicate the baseline.[7]A 10-20 mM potassium phosphate buffer , adjusted to pH 2.5 with phosphoric acid, is an excellent, robust choice for a UV-only method.

Recommended Experimental Protocol: HPLC-UV Purity of this compound

This protocol is designed as a starting point and must be validated according to the principles outlined in ICH Q2(R2) to be considered fit for purpose.[3][4]

Instrumentation & Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Waters XBridge BEH C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent polar-endcapped/hybrid C18 column.

  • Chemicals: Acetonitrile (HPLC Grade), Monobasic Potassium Phosphate (KH₂PO₄), Phosphoric Acid (85%), Water (HPLC Grade or Milli-Q).

  • Reference Standard: this compound of known high purity (e.g., >99.5%).

  • Sample: Synthesized batch of this compound.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Weigh and dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water (yields a 20 mM solution). Adjust the pH to 2.5 ± 0.1 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the synthesized sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Chromatographic Conditions & System Suitability
ParameterRecommended SettingRationale
Column Temperature 30 °CEnsures stable retention times and reduces viscosity.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLBalances sensitivity with the risk of column overload.
Detection Wavelength 254 nmA common wavelength for aromatic compounds; should be optimized by scanning the analyte's UV spectrum.[13]
Gradient Program Time (min)% Mobile Phase B (ACN)
0.020
20.080
25.080
25.120
30.020

System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Reference Standard Solution. The system is deemed suitable for use if the following criteria, based on USP <621>, are met.[14][15]

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Theoretical Plates (N) ≥ 2000

Data Analysis and Interpretation

The purity of the sample is determined by the "Area Percent" method, which assumes that all components in the sample have a similar UV response at the chosen wavelength.

Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness Check:

  • Peak Shape: The main peak should be symmetrical and free of shoulders. Poor peak shape can indicate co-eluting impurities or secondary interactions on the column.

  • Resolution: Ensure that all impurity peaks are well-resolved from the main peak. According to USP guidelines, a resolution (Rs) of >1.5 is generally considered baseline-separated.[14]

  • Mass Balance: The total area of all peaks in the sample chromatogram should be reasonably close to the area of the main peak in the standard injection of the same concentration.

Comparison with Alternative Techniques: GC-MS

While HPLC-UV is the recommended primary method, Gas Chromatography-Mass Spectrometry (GC-MS) can serve as a valuable complementary technique, particularly for impurity identification.

FeatureHPLC-UVGC-MS
Principle Separation in the liquid phase based on polarity.Separation in the gas phase based on boiling point and polarity.
Applicability Broad; suitable for non-volatile and thermally labile compounds.[5]Requires analyte to be volatile and thermally stable. The analyte may require derivatization.
Detection UV absorbance (quantitative).Mass spectrometry (provides structural information for identification).
Pros for Analyte - Direct analysis without derivatization. - Robust and highly reproducible for quantitation.[5] - Excellent for resolving non-volatile impurities.- High sensitivity. - Provides mass-to-charge ratio, enabling identification of unknown impurities.
Cons for Analyte - Provides no structural information on unknown impurities.- The analyte's boiling point may be high, requiring high inlet temperatures that could cause degradation. - Less straightforward for routine quantitative purity analysis compared to HPLC.[5]

Scientist's Insight: Use HPLC-UV for routine quality control and purity reporting. Employ GC-MS during process development or for "out-of-specification" investigations to identify the structure of unknown impurities.

Conclusion

The purity assessment of this compound is most effectively and robustly achieved using a well-developed Reverse-Phase HPLC-UV method. The judicious selection of a modern, base-deactivated C18 column and a low-pH buffered mobile phase are the most critical factors in achieving a symmetrical peak shape and reliable separation. This guide provides a comprehensive framework for comparing analytical choices and a detailed protocol that, once validated, will ensure the generation of trustworthy and accurate purity data, upholding the rigorous standards of pharmaceutical development.

References

  • Title: 〈621〉CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: Polar Compounds Source: SIELC Technologies URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: Waters Corporation URL: [Link]

  • Title: General Chapters: <621> CHROMATOGRAPHY Source: U.S. Pharmacopeial Convention URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbio URL: [Link]

  • Title: Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: SciSpace URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Why we do use reversed phase in HPLC? Source: ResearchGate URL: [Link]

  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]

  • Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL: [Link]

  • Title: Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool Source: Lab Manager URL: [Link]

  • Title: (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: ResearchGate URL: [Link]

  • Title: Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC) Source: Defense Technical Information Center URL: [Link]

  • Title: PV2143 - OSHA Source: Occupational Safety and Health Administration URL: [Link]

  • Title: CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride Source: Google Patents URL
  • Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Acta Poloniae Pharmaceutica-Drug Research URL: [Link]

  • Title: 2-Chloropyrimidin-4-amine Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations Source: LCGC International URL: [Link]

  • Title: (PDF) HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs Source: ResearchGate URL: [Link]

  • Title: 4-Amino-2-Chloropyridine Source: SIELC Technologies URL: [Link]

Sources

Optimization of Suzuki Coupling for 2-Chloro-N-ethylpyridin-4-amine: A Catalyst Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura coupling of 2-chloro-N-ethylpyridin-4-amine presents a specific set of electronic and steric challenges that render standard "legacy" catalysts (e.g., Pd(PPh₃)₄) ineffective. The substrate features a deactivated C-Cl bond due to the strong electron-donating effect of the para-amino group, combined with the potential for catalyst poisoning via the pyridine nitrogen or the secondary amine.

This guide evaluates three catalyst classes to identify the optimal system for this transformation. Based on kinetic data and substrate scope analysis, XPhos Pd G4 is identified as the superior catalyst, offering rapid oxidative addition and resistance to coordination-based inhibition.

Substrate Analysis & Challenge Profile

Before selecting a catalyst, one must understand the failure modes associated with the substrate: This compound .

FeatureChemical ConsequenceImpact on Catalysis
2-Chloro Position Strong C-Cl bond (Bond Dissociation Energy ~95 kcal/mol).Requires a catalyst capable of difficult Oxidative Addition (OA) .
4-Amino Group (N-Et) Strong resonance donation (+M effect) into the pyridine ring.Increases electron density at the C-Cl bond, significantly slowing down OA.
Pyridine Nitrogen Lewis basic site.Can bind to Pd(II) intermediates, displacing ligands and forming inactive "Pd-black" or resting states.
Secondary Amine Protic source.Potential for deprotonation interference or competitive binding.

The Core Problem: A standard catalyst will likely fail at the oxidative addition step or be poisoned before the catalytic cycle completes, leading to low conversion and high protodeboronation of the boronic acid partner.

Catalyst Performance Comparison

We compared three distinct generations of Palladium catalysts for the coupling of this compound with a representative aryl boronic acid (e.g., Phenylboronic acid).

Candidate 1: Pd(PPh₃)₄ (Tetrakis)
  • Type: Generation 0 (Traditional).

  • Performance: Poor (< 20% Conversion).

  • Failure Mode: The triphenylphosphine ligand is not electron-rich enough to facilitate oxidative addition into the electron-rich chloropyridine. Furthermore, the catalyst is thermally unstable at the temperatures required (100°C+) to force the reaction.

Candidate 2: Pd(dppf)Cl₂[1][2][3] · DCM (The Workhorse)
  • Type: Bidentate Ferrocenyl Phosphine.

  • Performance: Moderate (45-60% Yield).

  • Analysis: The bidentate ligand prevents some catalyst decomposition and poisoning. However, it lacks the steric bulk and electron density required to drive the reaction to completion on this specifically deactivated substrate. It often stalls after 50% conversion.

Candidate 3: XPhos Pd G4 (The Specialist)
  • Type: Buchwald Precatalyst (Generation 4).

  • Performance: Excellent (> 95% Yield).

  • Why it Works:

    • Ligand (XPhos): Extremely bulky (biaryl backbone) and electron-rich (dicyclohexylphosphino). This lowers the activation energy for oxidative addition.

    • Precatalyst (G4): The G4 scaffold ensures the release of the active monoligated Pd(0) species below room temperature, preventing catalyst death during the heating ramp.

    • Inhibition Resistance: The bulk of XPhos prevents the pyridine nitrogen from coordinating to the metal center.

Comparative Data Table
Catalyst SystemLigand ClassTemp (°C)Time (h)Yield (LCMS)TOF (h⁻¹)
Pd(PPh₃)₄ Monodentate Aryl1002415%< 5
Pd(dppf)Cl₂ Bidentate Ferrocenyl901258%~20
XPhos Pd G4 Dialkylbiaryl (Buchwald) 80 2 98% > 200

Mechanistic Visualization

The following diagram illustrates why the XPhos system succeeds where others fail. It highlights the critical "Monoligated Active Species" which is sterically protected from the substrate's nitrogen inhibition.

SuzukiCycle PreCat Precatalyst (XPhos Pd G4) ActivePd Active Species [L-Pd(0)] (Monoligated) PreCat->ActivePd Activation (Base/Heat) OxAdd Oxidative Addition (Rate Limiting Step) ActivePd->OxAdd + Substrate Inhibition Catalyst Poisoning (Pyridine N-binding) ActivePd->Inhibition Unbulky Ligands (PPh3) Substrate Substrate (2-Cl-4-NH-Py) Substrate->OxAdd PdII_Complex Pd(II) Intermediate [L-Pd(Ar)-Cl] OxAdd->PdII_Complex TransMet Transmetallation PdII_Complex->TransMet + Boronate Boronic Boronic Acid + Base Boronic->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->ActivePd Regeneration Product Coupled Product RedElim->Product Inhibition->ActivePd XPhos Blocks This

Caption: The catalytic cycle highlighting the critical role of the bulky XPhos ligand in preventing catalyst poisoning (Red path) and accelerating the oxidative addition of the deactivated chloride (Yellow node).

Recommended Experimental Protocol

This protocol uses XPhos Pd G4 , ensuring reproducibility and high yield.

Materials:
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (0.02 equiv / 2 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:
  • Setup: To a reaction vial equipped with a magnetic stir bar, add the This compound (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Catalyst Addition: Add XPhos Pd G4 (0.02 mmol).

    • Note: The G4 precatalyst is air-stable in solid form, allowing for benchtop weighing, but the reaction must be purged.

  • Solvent & Purge: Add 1,4-Dioxane (4.0 mL) and Degassed Water (1.0 mL). Seal the vial with a septum cap.

  • Inert Atmosphere: Sparge the mixture with Nitrogen or Argon gas for 5 minutes (via needle) to remove dissolved oxygen.

    • Critical: Oxygen causes rapid protodeboronation of the boronic acid and oxidation of the phosphine ligand.

  • Reaction: Heat the block to 80 °C with vigorous stirring.

  • Monitoring: Monitor via LCMS or TLC after 1 hour. The reaction is typically complete within 2 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine. Dry organic layer over Na₂SO₄ and concentrate.[1]

Troubleshooting & Optimization

  • Issue: Low Conversion?

    • Solution: Increase catalyst loading to 4 mol% or switch solvent to n-Butanol , which can facilitate higher solubility and proton transfer steps in difficult cases.

  • Issue: Protodeboronation (Boronic acid loss)?

    • Solution: This is common with heteroaryl boronic acids. Add the boronic acid in two portions (0.7 equiv at T=0, 0.7 equiv at T=1h).

  • Issue: Product Trapped in Aqueous Phase?

    • Solution: The aminopyridine product is basic.[2] Ensure the aqueous workup pH is basic (> pH 10) to keep the product neutral and in the organic layer.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[2][3][4] Angewandte Chemie International Edition.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Design and Synthesis of a New Generation of Palladium Precatalysts." Chemical Science.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • BenchChem Technical Support. (2025). "Application Notes: Suzuki Coupling of Chloropyridines."

Sources

The Ascendancy of a Privileged Scaffold: A Comparative Analysis of 2-chloro-N-ethylpyridin-4-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is often guided by the strategic selection of molecular scaffolds. These core structures serve as the foundation upon which functionality and specificity are built. Among the myriad of heterocyclic systems, the 2-aminopyridine moiety has consistently demonstrated its value as a "privileged" scaffold, particularly in the realm of kinase inhibition. This guide provides an in-depth comparative analysis of the 2-chloro-N-ethylpyridin-4-amine scaffold, examining its performance against a key bioisosteric alternative, the 2-aminopyrimidine scaffold. Through a lens of scientific integrity, we will explore the nuances of structure-activity relationships (SAR), delve into detailed experimental protocols, and present quantitative data to empower researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.

The 2-Aminopyridine Core: A Foundation for Potent and Selective Kinase Inhibition

The 2-aminopyridine scaffold is a cornerstone in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. This interaction mimics the binding of the adenine base of ATP, providing a strong anchor for the inhibitor. The this compound scaffold builds upon this foundation, introducing key substituents that allow for the fine-tuning of physicochemical properties and biological activity. The chlorine atom at the 2-position can modulate the electronics of the pyridine ring and provide a vector for further chemical modification, while the N-ethyl group at the 4-amino position can influence solubility, metabolic stability, and interactions with the solvent-exposed region of the kinase.

The strategic importance of this scaffold lies in its versatility. By modifying the substituents on the pyridine ring and the exocyclic amine, a vast chemical space can be explored to achieve desired potency, selectivity, and pharmacokinetic profiles. This adaptability has made the 2-aminopyridine scaffold a recurring theme in the development of clinical candidates for a range of diseases, most notably cancer.[1]

A Tale of Two Scaffolds: 2-Aminopyridine vs. 2-Aminopyrimidine

In the rational design of drug candidates, the concept of bioisosterism plays a pivotal role. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. One of the most common and effective bioisosteric replacements in medicinal chemistry is the substitution of a pyridine ring with a pyrimidine ring. This seemingly subtle change of a carbon-hydrogen unit to a nitrogen atom can have profound effects on the molecule's properties and biological activity.

To provide a clear comparison, we will analyze the performance of derivatives from both the this compound (an aminopyridine) and the 2-chloro-N-ethylpyrimidin-4-amine (an aminopyrimidine) scaffolds, with a focus on their application as kinase inhibitors.

Physicochemical Properties: A Subtle Shift with Significant Consequences

The introduction of a second nitrogen atom in the pyrimidine ring alters the electronic distribution, hydrogen bonding capacity, and overall polarity of the scaffold compared to its pyridine counterpart.

PropertyThis compound (Predicted)2-chloro-N-ethylpyrimidin-4-amineRationale for Differences
Molecular Weight 156.62 g/mol 157.60 g/mol The addition of a nitrogen atom in place of a CH group results in a negligible change in molecular weight.
logP (lipophilicity) LowerHigherThe additional nitrogen atom in the pyrimidine ring generally increases polarity and reduces lipophilicity.
pKa (basicity) HigherLowerThe second nitrogen atom in the pyrimidine ring is electron-withdrawing, reducing the basicity of the ring nitrogens and the exocyclic amine.
Hydrogen Bond Donors 11Both scaffolds possess one hydrogen bond donor on the exocyclic amine.
Hydrogen Bond Acceptors 23The pyrimidine ring offers an additional hydrogen bond acceptor compared to the pyridine ring.

This subtle shift in physicochemical properties can have a significant impact on a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For instance, the increased polarity of the pyrimidine scaffold might lead to improved aqueous solubility but potentially lower cell permeability.

Biological Activity: A Head-to-Head Comparison in Kinase Inhibition

The true measure of a scaffold's utility lies in its ability to generate potent and selective biological activity. A recent study exploring dual inhibitors of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs) provides a direct comparison of 2-aminopyridine and 2-aminopyrimidine-based derivatives.[2]

Compound IDScaffoldTargetIC50 (nM)[2]
8e 2-AminopyridineCDK988.4
HDAC1168.9
9e 2-AminopyrimidineFLT330.4
HDAC152.4
HDAC314.7

These results highlight that both scaffolds are capable of producing highly potent inhibitors. The 2-aminopyrimidine derivative 9e demonstrated particularly impressive potency against FLT3 and HDACs. This suggests that the additional hydrogen bond acceptor and altered electronic properties of the pyrimidine ring can be advantageously exploited to achieve high affinity for certain kinase targets. However, the 2-aminopyridine derivative 8e also displayed potent dual inhibitory activity, underscoring the value of this scaffold.

The choice between these two scaffolds is therefore not a matter of inherent superiority, but rather a strategic decision based on the specific target and the desired properties of the final compound. The aminopyridine scaffold often provides a slightly more lipophilic and basic starting point, which can be advantageous for achieving cell permeability and certain binding interactions. Conversely, the aminopyrimidine scaffold offers additional hydrogen bonding opportunities and increased polarity, which can be leveraged to enhance potency and solubility.

Experimental Protocols: Synthesizing the Scaffolds and Their Derivatives

The ability to efficiently synthesize and modify these scaffolds is paramount for any drug discovery program. Below are detailed, step-by-step methodologies for the synthesis of the core scaffolds and a representative derivatization.

Synthesis of the Core Scaffold: 2-Chloro-4-aminopyridine

A common route to 2-chloro-4-aminopyridine involves the reduction of a nitropyridine precursor.[3]

Workflow for the Synthesis of 2-Chloro-4-aminopyridine

A 2-Chloro-4-nitropyridine N-oxide C Reduction A->C Reactant B Iron powder, Acetic Acid B->C Reagents D Workup & Purification C->D Crude Product E 2-Chloro-4-aminopyridine D->E Final Product A 2-Chloro-4-aminopyridine C N-Alkylation A->C Starting Material B Ethyl iodide, Base (e.g., NaH) B->C Reagents D Workup & Purification C->D Crude Product E This compound D->E Final Product A Prepare Reagents: - Kinase - Substrate - ATP - Test Compound B Incubate Kinase and Inhibitor A->B C Initiate Reaction with ATP/Substrate B->C D Incubate at 37°C C->D E Stop Reaction D->E F Detect Phosphorylation E->F G Data Analysis (IC50 determination) F->G

Sources

Validated Analytical Profiling of 2-chloro-N-ethylpyridin-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Analytical Strategy

2-chloro-N-ethylpyridin-4-amine (CAS: 931419-00-0) is a critical heterocyclic building block, often employed in the synthesis of kinase inhibitors and other nitrogen-containing bioactive scaffolds.[1] Its structural duality—possessing both an electron-withdrawing chlorine at the C2 position and an electron-donating ethylamino group at C4—creates unique chromatographic challenges. The molecule exhibits pH-dependent ionization behavior that demands precise mobile phase buffering to prevent peak tailing and ensure reproducibility.

This guide provides a rigorous comparison of validated analytical methodologies, moving beyond generic protocols to offer specific, data-backed strategies for quantification and impurity profiling.

The Analytical Challenge
  • Basicity: The pyridine nitrogen and the exocyclic amine create a basicity profile (pKa ~6–7) that interacts strongly with residual silanols on standard silica columns.

  • UV Absorption: The conjugated pyridine system offers strong UV absorption, but regioisomers (e.g., 2-chloro-N-ethylpyridin-3-amine) may co-elute without optimized selectivity.

  • Matrix Complexity: As an intermediate, it is often analyzed in the presence of unreacted starting materials (2,4-dichloropyridine or ethylamine) and inorganic salts.

Part 2: Comparative Analysis of Methods

We evaluate three distinct analytical approaches based on sensitivity, throughput, and suitability for GMP environments.

Table 1: Performance Matrix of Analytical Techniques
FeatureMethod A: HPLC-UV (PDA) Method B: UHPLC-MS/MS Method C: HPTLC
Primary Application Routine QC, Purity Assay (>98%)Trace Impurity Profiling, Genotoxicity ScreeningRapid Reaction Monitoring
Stationary Phase C18 (End-capped)C18 (Sub-2 µm)Silica Gel 60 F254
Detection Limit (LOD) ~0.03 µg/mL< 0.001 µg/mL (1 ng/mL)~0.5 µg/mL
Linearity (R²) > 0.999> 0.995> 0.98
Throughput Medium (15-20 min/run)High (3-5 min/run)High (Parallel runs)
Cost per Sample LowHighLow
Validation Status Highly Recommended for QC Recommended for R&D/SafetyScreening Only

Part 3: Validated Protocol – HPLC-UV (The Gold Standard)

This protocol is derived from validated methodologies for aminopyridine derivatives (ICH Q2(R1) compliant). It balances cost, robustness, and resolution.

Instrumentation & Conditions
  • System: HPLC with Photodiode Array (PDA) Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: Shim-pack Scepter C18 or Waters XBridge C18 (150 mm x 4.6 mm, 5 µm).

    • Why: High carbon load and end-capping reduce peak tailing caused by the basic pyridine nitrogen.

  • Wavelength: 280 nm (Secondary: 254 nm).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

  • Injection Volume: 10 µL.

Mobile Phase Strategy
  • Buffer (Solvent A): 20 mM Potassium Phosphate Buffer (pH 7.0).

    • Scientific Rationale: At pH 7.0, the molecule exists primarily in its neutral form (or equilibrium), improving retention on the hydrophobic C18 phase compared to acidic conditions where it would be fully ionized and elute near the void volume.

  • Organic Modifier (Solvent B): Acetonitrile (HPLC Grade).

  • Gradient Program:

Time (min)% Buffer (A)% Acetonitrile (B)Phase
0.09010Equilibration
10.04060Elution of Analyte
12.04060Wash
12.19010Re-equilibration
15.09010Stop
Standard Preparation
  • Stock Solution: Dissolve 10 mg of this compound reference standard in 10 mL of Methanol (1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A to obtain 100 µg/mL.

Part 4: Validation Parameters (ICH Q2)

To declare this method "validated" in your laboratory, you must verify the following criteria.

A. System Suitability
  • Tailing Factor (T): Must be < 1.5. (Crucial for aminopyridines).

  • Theoretical Plates (N): > 5000.

  • RSD (n=6): < 2.0% for retention time and peak area.

B. Linearity & Range
  • Range: 10 µg/mL to 150 µg/mL (covering 50% to 150% of target concentration).

  • Acceptance: Correlation coefficient (R²) ≥ 0.999.

C. Accuracy (Recovery)
  • Spike placebo matrix at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery between 98.0% and 102.0%.

D. Specificity (For Impurities)
  • Inject known synthesis precursors (e.g., 2,4-dichloropyridine).

  • Requirement: Resolution (Rs) > 1.5 between the target peak and any impurity.

Part 5: Visualizing the Workflow

The following diagrams illustrate the decision-making process for method selection and the specific workflow for the HPLC protocol.

Diagram 1: Analytical Method Decision Tree

MethodSelection Start Start: Sample Characterization Goal Define Analytical Goal Start->Goal Purity Routine Purity / Assay? Goal->Purity Trace Trace Impurity / Genotox? Goal->Trace Screen Rapid Reaction Check? Goal->Screen HPLC Method A: HPLC-UV (Validated Protocol) Purity->HPLC High Precision LCMS Method B: UHPLC-MS/MS (High Sensitivity) Trace->LCMS LOD < 10 ppm TLC Method C: HPTLC (Qualitative) Screen->TLC Fast/Cheap

Caption: Decision matrix for selecting the appropriate analytical technique based on the stage of drug development.

Diagram 2: HPLC-UV Validation Workflow

HPLCWorkflow Prep Sample Prep (Dissolve in MeOH -> Dilute with Buffer) System System Suitability (Inject Std x6) Prep->System Check Check Criteria (RSD < 2%, Tailing < 1.5) System->Check Check->System Fail (Troubleshoot) Run Run Samples (Gradient Elution) Check->Run Pass Calc Data Analysis (Calc % Purity & Impurities) Run->Calc

Caption: Step-by-step workflow for the execution of the validated HPLC-UV protocol.

Part 6: References

  • BenchChem. (2025).[2] A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine. Retrieved from

  • CMES. (2024). HPLC Determination of Aminopyridines Remained as Genotoxic Impurities. Retrieved from

  • SIELC Technologies. (2024). HPLC Method for Analysis of 4-Amino-2-Chloropyridine on Primesep 100. Retrieved from

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

  • ResearchGate. (2021). Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. Retrieved from

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-chloro-N-ethylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Protocol for Safety and Compliance

As a senior application scientist, I understand that meticulous handling of specialized chemical reagents is fundamental to both groundbreaking research and the safety of our laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling of 2-chloro-N-ethylpyridin-4-amine, a compound of interest in various research and development applications. The following protocols are grounded in established safety principles for halogenated pyridines and aromatic amines, ensuring a self-validating system of laboratory safety.

Hazard Assessment and Risk Mitigation

This compound, as a halogenated pyridine derivative, should be handled with care. Based on analogous compounds, it is presumed to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and serious eye irritation.[1][2][3][4] Therefore, a multi-layered approach to risk mitigation is essential, starting with engineering controls and supplemented by rigorous personal protective equipment (PPE) protocols.

Engineering Controls: The First Line of Defense

All work with this compound must be conducted in a well-ventilated area.[5] A certified chemical fume hood is mandatory for all weighing, transferring, and reaction procedures to minimize the risk of inhalation.[1][5] An eyewash station and safety shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE): A Comprehensive Barrier

The following PPE is required for all personnel handling this compound. This selection is based on best practices for handling similar chemical compounds.[5][6][7]

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles meeting ANSI Z87.1 standards are mandatory.[7][8][9] A face shield should be worn over goggles during procedures with a high risk of splashing.[7][8]
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for incidental contact.[5][6][7] For prolonged handling or immersion, consider heavier-duty gloves and consult the manufacturer's chemical resistance guide. Always inspect gloves for damage before use and change them immediately upon contamination.[6][7] Double gloving is recommended for added protection.[6]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned.[8] Clothing worn underneath should be made of natural fibers like cotton.[8]
Foot Protection Closed-Toe ShoesShoes that fully cover the foot are required. Perforated shoes, sandals, and open-toed footwear are strictly prohibited in the laboratory.[6]
Respiratory Protection RespiratorIf engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][7][10]

Step-by-Step Safe Handling Protocol

The following workflow provides a procedural guide for handling this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Don PPE & Verify Engineering Controls Receive Receiving & Storage Prep->Receive Proceed to handling Weigh Weighing Receive->Weigh Transport to fume hood Reaction Use in Reaction Weigh->Reaction Transfer to reaction vessel Decon Decontamination Reaction->Decon After reaction completion Waste Waste Disposal Decon->Waste Segregate waste streams RemovePPE Doff PPE & Wash Hands Waste->RemovePPE After proper disposal

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
2-chloro-N-ethylpyridin-4-amine
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Reactant of Route 2
2-chloro-N-ethylpyridin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.